N-Propylnitrous hydrazide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62507-61-3 |
|---|---|
Molecular Formula |
C3H9N3O |
Molecular Weight |
103.12 g/mol |
IUPAC Name |
N-amino-N-propylnitrous amide |
InChI |
InChI=1S/C3H9N3O/c1-2-3-6(4)5-7/h2-4H2,1H3 |
InChI Key |
AFVIFQOQPVSVEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(N)N=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Presumed Chemical Properties and Structure of N-Propylnitrous Hydrazide
Disclaimer: The compound "N-Propylnitrous hydrazide" is not a standard IUPAC name and does not correspond to a readily identifiable substance in the chemical literature. This guide presumes the user is referring to an N-nitroso derivative of propylhydrazine. The most likely structures are N-nitroso-N-propylhydrazine or N'-nitroso-N-propylhydrazine . Due to a lack of specific experimental data for these compounds, this document infers their chemical properties and structure based on the known characteristics of analogous N-nitrosohydrazines and N-nitrosamines. All data presented for specific compounds are clearly identified as such.
Chemical Structure and Isomerism
The molecular formula for this compound is presumed to be C₃H₉N₃O. Based on this, two primary isomers are possible, differing in the position of the nitroso group on the hydrazine moiety.
-
N-nitroso-N-propylhydrazine: The nitroso group is attached to the same nitrogen atom as the propyl group.
-
N'-nitroso-N-propylhydrazine: The nitroso group is attached to the nitrogen atom that is not substituted with the propyl group.
Inferred Chemical Properties
Quantitative data for this compound is not available. The following table summarizes key physical and chemical properties of related N-nitroso compounds to provide an estimation of the expected properties.
| Property | Value | Analogous Compound |
| Molecular Weight | 103.12 g/mol | (Calculated for C₃H₉N₃O) |
| Appearance | Expected to be a yellow oil or liquid | N-Nitrosodipropylamine[1], N-nitrosopiperidine[2] |
| Boiling Point | Not available | N-Nitrosodipropylamine: 206 °C[1] |
| Solubility | Expected to be slightly soluble in water and soluble in organic solvents | N-2-methylpropyl-N-1'-methylacetonylnitrosamine[3] |
| Stability | Likely sensitive to light, especially UV, and may decompose in acidic solutions | N-Nitrosodipropylamine[1] |
Synthesis and Experimental Protocols
The synthesis of N-nitrosohydrazines typically involves the nitrosation of the corresponding hydrazine precursor. A general experimental protocol is provided below.
General Protocol for the Synthesis of N-nitroso-N-propylhydrazine
Materials:
-
N-propylhydrazine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or another suitable acid
-
Dichloromethane or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Dissolve N-propylhydrazine in an appropriate solvent and cool the solution in an ice bath to 0-5 °C.
-
Slowly add a chilled aqueous solution of sodium nitrite to the stirred hydrazine solution.
-
Concurrently, add dilute hydrochloric acid dropwise to maintain a slightly acidic pH. The reaction is typically monitored for completion using TLC.
-
After the reaction is complete, the mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-nitroso-N-propylhydrazine.
-
Purification can be achieved through column chromatography or distillation under reduced pressure.
The synthesis of N-nitrosamines can also be achieved using other nitrosating agents like tert-butyl nitrite under solvent-free conditions, which can offer high yields and simpler isolation procedures[4].
Structural Characterization
The structural confirmation of this compound would rely on standard spectroscopic techniques. The expected spectral data, inferred from analogous compounds, are presented below.
| Spectroscopic Technique | Expected Features | Analogous Compound Data |
| ¹H NMR | Asymmetrical N-nitrosamines can show two sets of signals due to Z/E isomers arising from restricted rotation around the N-N bond[5]. Signals for the propyl group (triplet for CH₃, sextet for the adjacent CH₂, and a triplet for the CH₂ next to the nitrogen) would be expected. The chemical shifts would be influenced by the nitroso group. | For N-nitrosodibutylamine, characteristic signals appear for the alkyl chains[6]. |
| ¹³C NMR | Resonances for the three carbon atoms of the propyl group would be observed. | For N-nitrosodibutylamine, signals for the butyl group carbons are observed at δ = 52.0, 43.4, 30.3, 28.1, 20.4, 19.7, 13.6, 13.5 ppm[6]. |
| IR Spectroscopy | A characteristic strong absorption band for the N=O stretching vibration is expected in the range of 1430-1500 cm⁻¹. | |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 103.12. Fragmentation patterns would likely involve the loss of the nitroso group (NO) and cleavage of the propyl chain. |
Biological Activity and Signaling Pathways
Specific biological activities or signaling pathways for this compound have not been documented. However, the broader class of N-nitrosamines is well-known for its carcinogenic properties[1].
The carcinogenicity of many N-nitrosamines is initiated by their metabolic activation by cytochrome P450 enzymes in the liver. This activation typically involves α-hydroxylation of the alkyl chain. The resulting unstable α-hydroxy nitrosamine decomposes to form an aldehyde and a reactive diazonium ion. This diazonium ion is a potent alkylating agent that can react with cellular macromolecules, including DNA. Alkylation of DNA can lead to mutations and initiate the process of carcinogenesis.
Conclusion
While "this compound" is not a standard chemical name, it is presumed to refer to an N-nitroso derivative of propylhydrazine. This technical guide has provided an overview of its likely chemical structure, inferred properties, and a general synthesis protocol based on the known chemistry of related N-nitroso compounds. The information presented should be considered theoretical, and experimental validation is necessary to determine the actual properties and behavior of this compound. The potential for carcinogenicity, a hallmark of the N-nitrosamine class, warrants careful handling and safety precautions in any experimental setting.
References
- 1. N-Nitrosodipropylamine | C6H14N2O | CID 12130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
N-Propylnitrous Hydrazide: A Technical Guide to its Presumed Mechanism of Action in Biological Systems
Disclaimer: The term "N-Propylnitrous hydrazide" does not correspond to a well-documented compound in the scientific literature. Based on the chemical nomenclature, it is presumed that the intended subject of this guide is N-propyl-N-nitrosourea (PNU) , a representative of the nitrosourea class of compounds. This document will focus on the established mechanism of action of PNU and related nitrosoureas.
Introduction
N-propyl-N-nitrosourea (PNU) belongs to the family of N-nitrosourea compounds, which are potent alkylating agents. These compounds are of significant interest to researchers due to their carcinogenic properties and their use as antineoplastic drugs in cancer chemotherapy.[1][2][3] The biological activity of nitrosoureas is primarily attributed to their ability to modify cellular macromolecules, most notably DNA. This guide provides an in-depth overview of the mechanism of action of PNU, focusing on its interaction with biological systems, the resultant cellular responses, and the experimental methodologies used to study these effects.
Mechanism of Action: DNA Alkylation
The primary mechanism of action of PNU and other nitrosoureas is the alkylation of DNA.[2][3] This process is initiated by the spontaneous, non-enzymatic decomposition of the nitrosourea molecule under physiological conditions to generate reactive electrophilic species.
The decomposition of PNU yields two key reactive intermediates: a propylcarbonium ion (CH₃CH₂CH₂⁺) and an isocyanate. The propylcarbonium ion is a powerful alkylating agent that can attack nucleophilic sites on DNA bases.
DNA Adduct Formation
The interaction of the propylcarbonium ion with DNA results in the formation of various DNA adducts. The primary sites of alkylation on the DNA bases are the nitrogen and oxygen atoms. In vitro studies with calf thymus DNA have identified several key propylated purine bases following exposure to PNU.[3]
The major products formed are 7-n-propylguanine and O⁶-n-propylguanine.[3] Minor products, including 7-iso-propylguanine and O⁶-iso-propylguanine, have also been identified.[3] The formation of O⁶-alkylguanine adducts is considered to be a particularly critical mutagenic and carcinogenic lesion.
Quantitative Data on DNA Alkylation
The extent of DNA alkylation by PNU is dependent on the concentration of the compound. Experimental data from in vitro studies provides quantitative insights into this process.
| Parameter | Value | Conditions | Reference |
| DNA Alkylation | 68 pmol/mg of DNA | 1 mM PNU, calf thymus DNA, pH 7.0, 37°C | [3] |
| Ratio of O⁶-propylguanines to 7-propylguanines | 0.73 | In vitro incubation with calf thymus DNA | [3] |
Cellular Consequences of DNA Alkylation
The formation of DNA adducts by PNU can have several profound effects on cellular processes, leading to cytotoxicity, mutagenicity, and carcinogenicity.
-
Inhibition of DNA Replication and Transcription: The presence of bulky propyl adducts on the DNA template can stall the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.
-
Induction of DNA Repair Pathways: Cells possess sophisticated DNA repair mechanisms to counteract the damaging effects of alkylating agents. The recognition of DNA adducts can trigger pathways such as base excision repair (BER) and mismatch repair (MMR). However, some adducts, like O⁶-propylguanine, can be misrepaired, leading to mutations.
-
Activation of Cell Cycle Checkpoints and Apoptosis: Significant DNA damage can activate cell cycle checkpoints, arresting the cell cycle to allow time for repair. If the damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis.
Broader Context: Nitrosoureas and Hydrazides
While this guide focuses on PNU, it is important to consider the broader classes of nitrosoureas and hydrazides.
-
Nitrosoureas: This class of compounds, including BCNU, CCNU, and ACNU, are widely used in cancer therapy.[4] Their mechanism of action also involves DNA alkylation and, in the case of 2-chloroethylnitrosoureas, the formation of DNA interstrand cross-links, which are particularly cytotoxic.[2] Nitrosoureas can also carbamoylate proteins by their isocyanate moiety, which can inhibit enzymes such as glutathione reductase.[2][4]
-
Hydrazides and Hydrazones: The hydrazide functional group (R-CO-NH-NH₂) is present in a wide variety of biologically active compounds.[5] These compounds exhibit a broad spectrum of activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[5][6][7][8][9] The mechanism of action of hydrazides is diverse and depends on the overall molecular structure. For instance, some hydrazides act as enzyme inhibitors, while others may chelate metal ions or generate reactive oxygen species.
Experimental Protocols
The study of the mechanism of action of PNU and other nitrosoureas involves a range of experimental techniques. Below are outlines of key protocols.
In Vitro DNA Alkylation Assay
Objective: To identify and quantify the formation of DNA adducts by PNU in a cell-free system.
Methodology:
-
Incubation: Calf thymus DNA is incubated with a known concentration of radiolabeled or unlabeled PNU in a buffered solution at physiological pH (e.g., 7.0) and temperature (e.g., 37°C).
-
DNA Isolation: After incubation, the DNA is precipitated with ethanol to remove unreacted PNU and other small molecules.
-
DNA Hydrolysis: The purified DNA is subjected to mild acid hydrolysis (e.g., with 0.1 N HCl) to release the purine bases.
-
Chromatographic Separation: The hydrolyzed bases are separated using high-performance liquid chromatography (HPLC), often with a reverse-phase column (e.g., µBondapak-C18).[3]
-
Detection and Quantification: The separated adducts are detected by UV absorbance or, if radiolabeled PNU was used, by scintillation counting. The identity of the adducts is confirmed by comparing their retention times to those of known standards.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of PNU on cultured cells.
Methodology:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of PNU for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Conclusion
N-propyl-N-nitrosourea is a potent genotoxic agent whose primary mechanism of action involves the alkylation of DNA. The formation of various DNA adducts, particularly O⁶-n-propylguanine, disrupts cellular processes, leading to mutagenicity and cytotoxicity. Understanding the detailed molecular mechanisms of PNU and related nitrosoureas is crucial for assessing their carcinogenic risk and for the rational design of new chemotherapeutic agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of the biological effects of this important class of compounds.
References
- 1. Mechanism of Action of Nitrosoureas [ouci.dntb.gov.ua]
- 2. tandfonline.com [tandfonline.com]
- 3. Reaction of 1-n-propyl-1-nitrosourea with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of the nitrosourea anti-tumor drugs on thioredoxin reductase, glutathione reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to N-Propylhydrazide and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrazides are a versatile class of organic compounds characterized by the R-CO-NH-NH2 functional group. They and their derivatives, hydrazones, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive review of the synthesis, experimental protocols, and biological activities of N-propylhydrazide and its analogs. While the specific entity "N-Propylnitrous hydrazide" is not prominently documented in the reviewed scientific literature, this guide focuses on the broader and well-studied class of N-propyl substituted hydrazides. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of synthetic pathways and biological evaluation workflows to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction
Hydrazide derivatives are a cornerstone in the development of novel therapeutic agents, demonstrating a wide array of pharmacological properties including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[1][2][3][4] The introduction of an N-propyl group to the hydrazide scaffold can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. This guide explores the synthesis and biological evaluation of various N-propylhydrazide analogs, providing insights into their structure-activity relationships (SAR).
Synthesis of N-Propylhydrazide and Its Analogs
The synthesis of N-acylhydrazines, including N-propylhydrazide analogs, typically involves the reaction of a carboxylic acid derivative (such as an ester or acyl chloride) with a hydrazine derivative.[5]
General Synthesis of N'-Substituted Acylhydrazines
A common route for the synthesis of N'-substituted acylhydrazines involves the condensation of a carboxylic acid with a substituted hydrazine. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) can facilitate this reaction.[3]
Alternatively, the reaction can proceed through an acyl chloride intermediate, which readily reacts with the substituted hydrazine.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of N-propylhydrazide analogs.
Synthesis of N'-(substituted-benzylidene)-2-propylpentanehydrazide
This protocol describes the synthesis of hydrazone derivatives from valproic acid hydrazide, which contains a propyl group.[6][7]
Materials:
-
Valproic acid hydrazide
-
Substituted aromatic aldehydes
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve valproic acid hydrazide (1 mmol) in ethanol (10 mL).
-
To this solution, add the substituted aromatic aldehyde (1 mmol) and a few drops of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure N'-(substituted-benzylidene)-2-propylpentanehydrazide.[6]
Synthesis of N'-Phenylhydrazides
This protocol outlines a general method for synthesizing N'-phenylhydrazides, which can be adapted for N'-propylhydrazides by substituting phenylhydrazine with propylhydrazine.[3][8]
Materials:
-
Substituted benzoic acid
-
Thionyl chloride (SOCl2)
-
Phenylhydrazine (or Propylhydrazine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
To a solution of the substituted benzoic acid (1 equivalent) in an anhydrous solvent, slowly add thionyl chloride (1.2 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours to form the acyl chloride.
-
In a separate flask, dissolve phenylhydrazine (or propylhydrazine) (1 equivalent) and a base (1.1 equivalents) in an anhydrous solvent.
-
Cool the hydrazine solution to 0 °C and slowly add the previously prepared acyl chloride solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[8]
Biological Activities of N-Propylhydrazide Analogs
N-propylhydrazide analogs have been investigated for a range of biological activities, as summarized in the table below.
| Compound Class | Biological Activity | Quantitative Data | Reference |
| N'-(substituted-benzylidene)-2-propylpentanehydrazides | Anti-angiogenic | Potent suppression of blood vessel formation in zebrafish embryos | [7] |
| N'-(substituted-benzylidene)-2-propylpentanehydrazides | Anticancer | Moderate activity against HepG2 liver carcinoma cell line | [7] |
| N'-Phenylhydrazides (as a template for N'-propylhydrazides) | Antifungal (against C. albicans) | MIC80 values ranging from 1.9 to >64 µg/mL | [8] |
| 2-((morpholinoimino)methyl)benzoic acid (hydrazone) | Antibacterial (against E. coli) | MSC = 6.3 mcg/mL | [9] |
MIC80: Minimum inhibitory concentration required to inhibit 80% of fungal growth. MSC: Minimum suppressive concentration.
Signaling Pathways and Experimental Workflows
Visualizing the workflow of synthesis and biological screening can aid in understanding the research process.
Conclusion
N-propylhydrazide and its analogs represent a promising class of compounds with diverse biological activities. The synthetic routes to these molecules are well-established, allowing for the generation of libraries for structure-activity relationship studies. The quantitative data presented in this guide highlight their potential as anticancer, anti-angiogenic, and antifungal agents. Further research into the mechanism of action and optimization of the lead compounds is warranted to fully exploit their therapeutic potential. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Synthesis and biological activity of Schiff base series of valproyl, N-valproyl glycinyl, and N-valproyl-4-aminobenzoyl hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Biological Activities of Novel Hydrazide-Hydrazone Derivatives
Hydrazide-hydrazone derivatives are a versatile class of organic compounds characterized by the presence of an azomethine group (–NH–N=CH–) linked to a carbonyl group.[1] This structural motif imparts a wide array of pharmacological properties, making them a subject of intense research in medicinal chemistry.[2][3] These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[2][4]
Synthesis of Hydrazide-Hydrazone Derivatives
The general synthesis of hydrazide-hydrazone derivatives is a straightforward condensation reaction between a hydrazide and an appropriate aldehyde or ketone.[5][6] The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid).[5]
General Experimental Protocol for Synthesis
The following is a general procedure for the synthesis of hydrazide-hydrazone derivatives:
-
Preparation of the Hydrazide: An appropriate carboxylic acid ester is refluxed with hydrazine hydrate in a solvent like ethanol to yield the corresponding hydrazide.[5][7]
-
Condensation Reaction: The synthesized hydrazide (1 mmol) and a selected aromatic or heterocyclic aldehyde/ketone (1 mmol) are dissolved in ethanol (25 mL).[5]
-
A catalytic amount of glacial acetic acid is added to the mixture.[5]
-
The reaction mixture is refluxed for a period of 3 to 6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[5][8]
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried.[5]
-
The crude product is then recrystallized from a suitable solvent like ethanol to obtain the pure hydrazide-hydrazone derivative.[5]
Synthesis Workflow Diagram
Biological Activities and Quantitative Data
Anticancer Activity
Hydrazide-hydrazone derivatives have emerged as a promising class of anticancer agents.[9] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[4][10] Some derivatives have been shown to be more potent than existing chemotherapeutic drugs like doxorubicin in certain cancer cell lines.
Table 1: Anticancer Activity of Novel Hydrazide-Hydrazone Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | Colo-205 | 50.0 | [9] |
| 2m | Colo-205 | 20.5 | [9] |
| 7d | MCF-7 | - | [11] |
| 7c | MCF-7 | - | [11] |
| 7b | MCF-7 | - | [11] |
| 7d | PC-3 | - | [11] |
| 7e | PC-3 | - | [11] |
| 7c | PC-3 | - | [11] |
| Cu-18 | A549, Hela, MCF-7 | < 20 | [10] |
| Derivative 2 | IGR39 (Melanoma) | - | [12] |
| Derivative 4 | PPC-1 (Prostate) | - | [12] |
Note: Specific IC50 values for some compounds were not provided in the source material but were described as having high activity.
Antimicrobial Activity
The hydrazide-hydrazone scaffold is also a key feature in many compounds with potent antimicrobial properties. They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Table 2: Antimicrobial Activity of Novel Hydrazide-Hydrazone Derivatives (MIC values)
| Compound ID | Microbial Strain | MIC Value | Reference |
| 36 | Candida species | 0.25 µg/mL | [13] |
| 37 | Candida species | 0.05 µg/mL | [13] |
| 38 | Candida species | <15.62 µg/mL | [13] |
| 40 | Candida albicans | 125 µg/mL | [13] |
| 19 | M. tuberculosis H37Rv | 1 µg/mL | [13] |
| 20 | M. tuberculosis H37Rv | 6.25 µg/mL | [13] |
| 22 | M. tuberculosis H37Rv | 6.25 µg/mL | [13] |
| 11 | Antibacterial | 75 µg/mL | [13] |
Anti-inflammatory and Analgesic Activity
Several hydrazide-hydrazone derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[2][3][14] These effects are often evaluated using models such as carrageenan-induced paw edema in rats.
Table 3: Anti-inflammatory Activity of Novel Hydrazide-Hydrazone Derivatives
| Compound ID | Activity Metric | Result | Reference |
| 13 | % Inhibition (50 mg/kg) | 20.90% | [14] |
| 14a | % Inhibition (20 mg/kg) | 37.29% | [14] |
| 14b | % Inhibition (20 mg/kg) | 35.73% | [14] |
| 27d | % Inhibition | 58.6% | [14] |
| 27e | % Inhibition | 61.4% | [14] |
| 27h | % Inhibition | 64.0% | [14] |
| 41 | Anti-inflammatory | Excellent | [6] |
| 43 | Anti-inflammatory | Excellent | [6] |
Experimental Protocol for Biological Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[15][16]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.[15][17]
-
Compound Treatment: The cells are then treated with various concentrations of the hydrazide-hydrazone derivatives and incubated for a further 24-72 hours.[18]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[15][18]
-
Formazan Solubilization: The culture medium containing MTT is carefully removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[16][18]
-
Absorbance Measurement: The plate is shaken for a few minutes to ensure complete dissolution, and the absorbance is read using a microplate reader at a wavelength of 570 nm.[17][19]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[18]
MTT Assay Workflow Diagram
Signaling Pathways in Anticancer Activity
The anticancer effects of hydrazide-hydrazone derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[9][11]
One of the commonly implicated pathways is the PI3K/Akt signaling pathway , which is a crucial regulator of cell survival and proliferation.[9] Inhibition of this pathway by hydrazide-hydrazone derivatives can lead to decreased cell viability and the induction of apoptosis.
Another important set of pathways are the Mitogen-Activated Protein Kinase (MAPK) pathways , including ERK, p38, and JNK.[11] Activation or inhibition of these pathways can trigger apoptotic cell death in cancer cells. For instance, some hydrazide-hydrazones have been shown to induce apoptosis through the activation of p38 and JNK, and the involvement of the tumor suppressor protein p53.[11]
Hypothetical Signaling Pathway Diagram
Conclusion
Novel hydrazide-hydrazone derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores their potential for the development of new therapeutic agents. The ease of their synthesis and the ability to readily modify their structure allows for the generation of large libraries of compounds for screening and optimization. Future research should continue to explore the structure-activity relationships of these compounds, elucidate their precise mechanisms of action, and evaluate their efficacy and safety in preclinical and clinical studies.
References
- 1. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. omicsonline.org [omicsonline.org]
- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anti-Inflammatory Activity of Hydrazide-Hydrazones Bearing Anacardic Acid and 1,2,3-Triazole Ring Based Hybrids : Oriental Journal of Chemistry [orientjchem.org]
- 7. iscientific.org [iscientific.org]
- 8. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives [mdpi.com]
- 13. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer test with the MTT assay method [bio-protocol.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
An In-depth Technical Guide on N-Nitrosodipropylamine (NDPA)
A Note on the Nomenclature: The compound "N-Propylnitrous hydrazide" as specified in the topic request is not a clearly defined chemical entity with an established CAS number or significant presence in scientific literature. Therefore, this guide will focus on a closely related and well-documented compound, N-Nitrosodipropylamine (NDPA) , to fulfill the core requirements of providing an in-depth technical resource for researchers, scientists, and drug development professionals. NDPA shares structural similarities and toxicological relevance with the general class of nitrosamines.
Chemical Identity and Properties
N-Nitrosodipropylamine (NDPA) is a yellow, oily liquid at room temperature.[1] It belongs to the class of N-nitrosamines, a group of compounds characterized by the nitroso group (-N=O) bonded to an amine. These compounds are of significant interest to the scientific community due to their carcinogenic properties.[1][2]
Table 1: Chemical Identifiers for N-Nitrosodipropylamine
| Identifier | Value |
| CAS Number | 621-64-7[3] |
| IUPAC Name | N,N-dipropylnitrous amide[3] |
| Molecular Formula | C6H14N2O[3] |
| Molecular Weight | 130.19 g/mol [1] |
| Synonyms | NDPA, Di-n-propylnitrosamine, N-nitrosodi-n-propylamine, DPNA[4] |
Table 2: Physicochemical Properties of N-Nitrosodipropylamine
| Property | Value |
| Physical State | Clear to pale yellow liquid[1][4] |
| Boiling Point | 206°C[] |
| Density | 1.013 g/mL at 25°C[] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol[] |
| Stability | Stable at room temperature in neutral or alkaline aqueous solutions in the dark; light-sensitive[1] |
Synthesis and Formation
N-nitrosamines like NDPA are typically formed by the reaction of a secondary amine (dipropylamine in this case) with a nitrosating agent, such as nitrous acid (HNO2), which can be formed from nitrites under acidic conditions.[6] This reaction is a significant concern in various contexts, including industrial processes, food preservation, and even endogenously in the human stomach.
Experimental Protocols for Analysis
The detection and quantification of NDPA, especially at trace levels in various matrices, are crucial for safety and regulatory purposes. High-sensitivity analytical methods are required due to the low permissible limits of nitrosamine impurities.[6]
Sample Preparation: Liquid Extraction for Processed Meats
This method is suitable for the extraction of volatile N-nitrosamines from processed meat products.[8]
-
Homogenize a 10 g sample of the meat product.
-
Add 20 mL of dichloromethane to the homogenized sample.
-
Shake vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the organic (lower) layer.
-
Perform a clean-up step by washing the extract with 10 mL of a phosphate buffer solution (pH 7.0).
-
The resulting organic layer is then ready for analysis.[8]
Sample Preparation: Direct Liquid Extraction for Atmospheric Particulates
This method is designed for the analysis of N-nitrosamines in atmospheric PM2.5 samples.[9]
-
Collect PM2.5 samples on a suitable filter.
-
Cut the filter into small pieces and place them in a vial.
-
Add a known volume of a suitable organic solvent (e.g., dichloromethane).
-
Perform ultrasonication for a specified period (e.g., 30 minutes) to extract the analytes.
-
Filter the extract to remove particulate matter.
-
The filtrate can be directly analyzed or concentrated if necessary.[9]
Analytical Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile nitrosamines like NDPA.
-
Gas Chromatography (GC):
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Temperature Program: An optimized temperature gradient is used to separate the target analytes.
-
-
Mass Spectrometry (MS):
Biological Activity and Signaling Pathways
N-nitrosamines are potent carcinogens that require metabolic activation to exert their toxic effects.[2] The primary target organ for NDPA-induced carcinogenicity is the liver, though tumors in other organs have also been observed.[10][11]
Metabolic Activation Pathway
The metabolic activation of NDPA is primarily carried out by cytochrome P450 enzymes (CYPs), particularly CYP2E1 and CYP2B1, in the liver.[2] The process involves the following key steps:
-
α-Hydroxylation: The initial and critical step is the hydroxylation of one of the propyl chains at the α-carbon position, forming N-nitroso-1-hydroxypropylpropylamine.[2]
-
Decomposition: This intermediate is unstable and decomposes to yield a reactive electrophile, the propyldiazonium ion, and propionaldehyde.[2]
-
DNA Adduct Formation: The propyldiazonium ion can then alkylate DNA bases, leading to the formation of DNA adducts. These adducts, if not repaired, can lead to mutations and initiate the process of carcinogenesis.
In addition to α-hydroxylation, β-hydroxylation of the propyl chain can also occur, leading to the formation of different metabolites and potentially contributing to the overall toxicity.[11]
Caption: Metabolic activation pathway of N-Nitrosodipropylamine (NDPA) leading to carcinogenesis.
Toxicity Data
Table 3: Acute Toxicity of N-Nitrosodipropylamine
| Organism | Route of Administration | LD50 | Reference |
| Rat | Oral | 480 mg/kg | [1] |
| Rat | Subcutaneous | 487 mg/kg | [1] |
Acute exposure to high levels of NDPA can cause significant liver damage, including centrilobular necrosis and fatty degeneration.[10]
Conclusion
N-Nitrosodipropylamine (NDPA) is a well-characterized carcinogenic compound that serves as an important model for studying the toxicology of N-nitrosamines. Understanding its chemical properties, formation, analytical methodologies, and mechanisms of toxicity is essential for researchers, scientists, and drug development professionals working to ensure the safety of food, water, and pharmaceutical products. The provided data and protocols offer a foundational resource for further investigation into this important class of compounds.
References
- 1. N-Nitrosodipropylamine | C6H14N2O | CID 12130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Klivon [klivon.com]
- 4. osha.gov [osha.gov]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of Nitrosodipropylamine from Nitrogenous Contaminants (Amines and Amine-Based Pesticides) in Water During Chloramination [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. Simple quantification method for N-nitrosamines in atmospheric particulates based on facile pretreatment and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on N-Propyl-N-Nitroso Compounds: Early Research and Discovery
Audience: Researchers, scientists, and drug development professionals.
Core Focus: While the term "N-Propylnitrous hydrazide" does not correspond to a recognized chemical entity in scientific literature, this guide explores the closely related and extensively studied class of N-Propyl-N-Nitroso compounds. This family includes N-nitrosamines and N-nitrosoureas, which are significant in toxicology and pharmacology. This paper will delve into their discovery, synthesis, and early research findings.
Introduction to N-Nitroso Compounds
N-nitroso compounds are characterized by the N-N=O functional group[1]. They are broadly classified into two main categories: N-nitrosamines and N-nitrosamides (which include N-nitrosoureas). A significant body of research has focused on these compounds due to the potent carcinogenicity of many of its members[2]. Their presence as contaminants in food, water, and pharmaceuticals has prompted extensive investigation into their formation, reactivity, and biological effects[2][3].
The general structure of N-nitrosamines involves a nitroso group bonded to a secondary amine[2][4]. The carcinogenicity of many dialkyl N-nitrosamines is driven by metabolic activation, primarily through α-carbon hydroxylation by cytochrome P450 enzymes, which leads to the formation of DNA alkylating agents[2][5].
Early Synthesis and Discovery of N-Propyl-N-Nitroso Compounds
The synthesis of N-nitroso compounds has been documented for over a century. N-Nitrosodi-n-propylamine, a representative N-propyl-nitrosamine, was first prepared in 1886[1]. Early synthetic methods typically involved the reaction of a secondary amine with a nitrosating agent, such as nitrous acid generated in situ from a nitrite salt and a mineral acid[6][7].
More recent and efficient synthetic routes have been developed. One such method utilizes tert-butyl nitrite (TBN) as a nitrosating agent under solvent-free, metal-free, and acid-free conditions, offering high yields and straightforward isolation[6][8]. This method is particularly advantageous as it is compatible with sensitive functional groups[8].
The following protocol is a generalized procedure for the synthesis of N-nitrosamines from secondary amines using nitrous acid.
Materials:
-
Secondary amine (e.g., di-n-propylamine)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the secondary amine in dichloromethane in a flask equipped with a stirrer and cooled in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the stirred amine solution.
-
While maintaining the temperature at 0-5 °C, add hydrochloric acid dropwise to the mixture.
-
Continue stirring for 1-2 hours at low temperature.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N-nitrosamine.
-
Purify the product by distillation or chromatography.
A more modern approach involves the reaction of secondary amines with nitric oxide under superatmospheric pressure, which can result in high yields[7].
Quantitative Data on Related N-Propyl-N-Nitroso Compounds
The following tables summarize key quantitative data for N-propyl-N-nitroso compounds found in the literature.
Table 1: Physical and Chemical Properties of N-Propyl-N-Nitroso Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| N-nitroso-n-propyl urea | 816-57-9 | C₄H₉N₃O₂ | 131.13 | - | - |
| N-propyl-N-nitrosourethane | - | C₆H₁₂N₂O₃ | 160.17 | - | - |
| N-Nitrosodi-n-propylamine | 621-64-7 | C₆H₁₄N₂O | 130.19 | 206 | 0.916 |
| N-nitroso-N-propyl-N-butylamine | 25413-64-3 | C₇H₁₆N₂O | 144.21 | - | 0.92 |
Data sourced from PubChem and other chemical databases.[9]
Carcinogenicity and Mechanism of Action
The carcinogenic properties of N-nitrosamines are well-established[2][3]. These compounds require metabolic activation to exert their carcinogenic effects[3][4]. The primary pathway involves the enzymatic α-hydroxylation of one of the alkyl chains by cytochrome P450 enzymes[2]. This is followed by the spontaneous decomposition of the resulting α-hydroxy-nitrosamine to form an alkyldiazonium ion, which is a potent DNA alkylating agent[2]. The alkylation of DNA, if not repaired, can lead to mutations and the initiation of cancer[5].
// Nodes NNitrosamine [label="N-Nitrosodialkylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P450 [label="Cytochrome P450", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; AlphaHydroxy [label="α-Hydroxynitrosamine\n(unstable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decomposition [label="Spontaneous\nDecomposition", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Alkyldiazonium [label="Alkyldiazonium Ion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="DNA", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; AlkylatedDNA [label="Alkylated DNA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cancer [label="Cancer Initiation", shape=octagon, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges NNitrosamine -> AlphaHydroxy [label="α-hydroxylation"]; P450 -> AlphaHydroxy [style=dashed, arrowhead=none]; AlphaHydroxy -> Alkyldiazonium [label="releases aldehyde"]; Decomposition -> Alkyldiazonium [style=dashed, arrowhead=none]; Alkyldiazonium -> AlkylatedDNA [label="alkylation"]; DNA -> AlkylatedDNA [style=dashed, arrowhead=none]; AlkylatedDNA -> Cancer; } dot Figure 1: Metabolic activation pathway of N-nitrosamines.
Experimental Workflows
The study of N-nitroso compounds often involves a combination of synthetic chemistry, analytical detection, and biological assays. A typical workflow for investigating a novel N-nitroso compound is outlined below.
// Nodes Synthesis [label="Synthesis and Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Structural Characterization\n(NMR, MS, IR)", fillcolor="#FBBC05", fontcolor="#202124"]; Purity [label="Purity Assessment\n(HPLC, GC)", fillcolor="#FBBC05", fontcolor="#202124"]; Bioassays [label="Biological Assays", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mutagenicity [label="Mutagenicity Assays\n(e.g., Ames test)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carcinogenicity [label="Carcinogenicity Studies\n(in vivo models)", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolism [label="Metabolism Studies\n(in vitro / in vivo)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data [label="Data Analysis and\nConclusion", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Synthesis -> Characterization; Synthesis -> Purity; Characterization -> Bioassays; Purity -> Bioassays; Bioassays -> Mutagenicity; Bioassays -> Carcinogenicity; Bioassays -> Metabolism; Mutagenicity -> Data; Carcinogenicity -> Data; Metabolism -> Data; } dot Figure 2: General experimental workflow for N-nitroso compound research.
Conclusion
While the specific compound "this compound" is not found in the existing chemical literature, the broader class of N-Propyl-N-Nitroso compounds has been the subject of extensive research for many decades. Early work focused on their synthesis and the discovery of their carcinogenic properties. Modern research continues to investigate their mechanisms of action, environmental and dietary sources, and methods for their detection and remediation. The foundational knowledge gained from the study of compounds like N-Nitrosodi-n-propylamine and N-nitroso-n-propyl urea provides a strong basis for understanding the potential properties of other, yet to be synthesized, N-nitroso compounds.
References
- 1. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitrosamine - Wikipedia [en.wikipedia.org]
- 5. instem.com [instem.com]
- 6. schenautomacao.com.br [schenautomacao.com.br]
- 7. US3090786A - Preparation of nitrosamines - Google Patents [patents.google.com]
- 8. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. N-propyl-N-nitrosourethane | C6H12N2O3 | CID 29862 - PubChem [pubchem.ncbi.nlm.nih.gov]
Exploratory Screening of N-Propylnitrous Hydrazide in Cellular Models: A Technical Guide
Disclaimer: Publicly available data specifically detailing the cellular screening of N-Propylnitrous hydrazide is limited. This guide, therefore, provides a comprehensive framework for the exploratory screening of novel hydrazide compounds, using this compound as a representative example. The experimental protocols and data presented are based on established methodologies for similar hydrazide-hydrazone derivatives and should be adapted and validated for the specific compound of interest.
Introduction
Hydrazide and hydrazone derivatives represent a class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects. The exploratory screening of novel hydrazide compounds, such as the hypothetical this compound, in cellular models is a critical first step in the drug discovery pipeline. This process aims to elucidate the compound's cytotoxic and cytostatic effects, identify potential mechanisms of action, and provide a preliminary assessment of its therapeutic window.
This technical guide offers a detailed overview of the essential in vitro assays and data interpretation necessary for the initial cellular screening of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.
Data Presentation: Summarized Quantitative Data
Effective data presentation is crucial for the comparative analysis of a compound's activity across different cell lines and experimental conditions. The following tables provide a template for summarizing key quantitative data obtained from the exploratory screening of a novel hydrazide compound.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Histology | IC50 (µM) after 48h Exposure |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] |
| NCI-H460 | Non-Small Cell Lung Cancer | [Insert Value] |
| SF-268 | CNS Cancer | [Insert Value] |
| HepG2 | Hepatocellular Carcinoma | [Insert Value] |
| SH-SY5Y | Neuroblastoma | [Insert Value] |
| HEK293 | Normal Embryonic Kidney | [Insert Value] |
| Control: | ||
| Doxorubicin | [Insert Value] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth and are typically determined using assays such as the MTT assay. A lower IC50 value indicates higher cytotoxic potential.
Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Cell Line | Treatment (Concentration) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Sub-G1 (Apoptosis) |
| MCF-7 | Control (Vehicle) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | |
| HepG2 | Control (Vehicle) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Cell cycle distribution is commonly assessed by flow cytometry of propidium iodide-stained cells. An accumulation of cells in a specific phase may indicate a mechanism of action related to cell cycle arrest.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable scientific research. The following sections provide methodologies for key experiments in the cellular screening of a novel hydrazide compound.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify apoptotic cells (sub-G1 peak).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and centrifuge at 1200 rpm for 5 minutes.[2]
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[2] Fix the cells for at least 30 minutes at 4°C.[2]
-
Staining: Centrifuge the fixed cells at 2000 rpm for 5 minutes and wash twice with PBS.[2] Resuspend the cell pellet in a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.[2]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[2]
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the molecular mechanisms of apoptosis.[3] Key markers include caspases (e.g., Caspase-3, Caspase-9) and PARP.[3]
Protocol:
-
Protein Extraction: Treat cells with this compound as described for the cell cycle analysis. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Visual representations of experimental workflows and signaling pathways are essential for clear communication of complex biological processes.
Experimental Workflows
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for cell cycle analysis by flow cytometry.
Hypothetical Signaling Pathway
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
References
Methodological & Application
Application Notes and Protocols for N-Propylnitrous Hydrazide in Protein Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Propylnitrous hydrazide is a novel, heterobifunctional cross-linking agent designed for the covalent conjugation of proteins and other biomolecules. This reagent offers a targeted approach to studying protein-protein interactions, elucidating protein complex topology, and preparing protein conjugates for various downstream applications in research and drug development.
The unique reactivity of this compound is centered around two distinct reactive moieties: a hydrazide group and a nitrous hydrazide group. The hydrazide functional group allows for specific reaction with carbonyls (aldehydes and ketones), which can be natively present on proteins or introduced through gentle oxidation of glycoprotein sugar residues. The nitrous hydrazide group, upon activation, generates a highly reactive nitrene intermediate capable of forming covalent bonds with a variety of amino acid side chains in close proximity. This dual reactivity enables a two-step, controlled cross-linking strategy.
These application notes provide a detailed protocol for the use of this compound in protein cross-linking, including methods for protein modification to introduce aldehyde groups, the cross-linking reaction itself, and subsequent analysis of the cross-linked products.
Principle of the Method
The cross-linking protocol using this compound involves a two-stage process:
-
Stage 1: Aldehyde Generation (Optional but Recommended for Specificity). For proteins that are not glycosylated, or to control the site of initial conjugation, aldehyde groups are introduced. In the case of glycoproteins, the cis-diol groups of sugar residues are oxidized using sodium periodate to generate reactive aldehyde groups. This step provides a specific handle for the hydrazide moiety of the cross-linker.
-
Stage 2: Two-Step Cross-Linking Reaction.
-
Step 1 (Hydrazone Formation): The hydrazide end of this compound reacts with the aldehyde groups on the modified protein to form a stable hydrazone bond. This reaction is typically carried out at a slightly acidic pH (5.5-6.5).
-
Step 2 (Nitrene-Mediated Cross-Linking): The nitrous hydrazide end of the cross-linker is then activated by UV light (photolysis) to generate a highly reactive nitrene intermediate. This intermediate rapidly inserts into C-H or N-H bonds of nearby amino acid residues on an interacting protein, forming a stable covalent cross-link.
-
This sequential reaction strategy allows for precise control over the cross-linking process, minimizing the formation of unwanted homodimers and providing more defined cross-linked products.
Materials and Reagents
Reagents
-
This compound
-
Target Protein(s)
-
Sodium Periodate (NaIO₄)
-
Ethylene Glycol
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
SDS-PAGE reagents (gels, running buffer, loading dye, protein standards)
-
Coomassie Brilliant Blue or silver stain for gel visualization
Equipment
-
UV lamp (365 nm)
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Dialysis tubing or centrifugal ultrafiltration units
-
SDS-PAGE apparatus
-
Gel imaging system
-
Spectrophotometer for protein concentration determination
Experimental Protocols
Protocol 1: Aldehyde Generation on Glycoproteins
This protocol describes the generation of aldehyde groups on glycosylated proteins.
-
Protein Preparation: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Oxidation: Add a freshly prepared solution of sodium periodate to the protein solution to a final concentration of 10 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Quenching: Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes at room temperature.
-
Purification: Remove excess periodate and byproducts by dialysis against PBS, pH 7.4, or by using a desalting column.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
Protocol 2: Cross-Linking of Proteins with this compound
This protocol outlines the two-step cross-linking procedure.
-
Initial Conjugation (Hydrazone Formation):
-
To the aldehyde-containing protein solution (from Protocol 4.1) or a mixture of the aldehyde-containing protein and its interaction partner, add this compound to a final concentration of 1-5 mM.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Photo-Activation and Cross-Linking (Nitrene Formation):
-
Place the reaction tube on ice.
-
Expose the reaction mixture to UV light (365 nm) for 15-30 minutes. The optimal exposure time may need to be determined empirically.
-
-
Analysis of Cross-Linking:
-
Take an aliquot of the reaction mixture and add SDS-PAGE loading buffer.
-
Analyze the cross-linked products by SDS-PAGE. Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to the cross-linked protein complexes.
-
Visualize the gel using Coomassie Brilliant Blue or silver staining.
-
Data Presentation
The following tables provide a summary of typical reaction conditions and expected outcomes for protein cross-linking experiments using this compound.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Glycoprotein | 10 mg/mL | 1-5 mg/mL | Target for cross-linking |
| Sodium Periodate | 100 mM | 10 mM | Oxidation of sugar moieties |
| Ethylene Glycol | 1 M | 20 mM | Quenching of periodate |
| This compound | 50 mM in DMSO | 1-5 mM | Cross-linking agent |
Table 2: Experimental Parameters and Expected Observations
| Parameter | Range | Expected Outcome |
| Periodate Incubation Time | 15-45 min | Generation of aldehyde groups |
| Hydrazide Incubation Time | 1-3 hours | Formation of hydrazone bond |
| UV Exposure Time | 10-40 min | Covalent cross-link formation |
| SDS-PAGE Analysis | - | Appearance of higher molecular weight bands |
Visualizations
Proposed Signaling Pathway for this compound Cross-linking
Analytical techniques for the detection and quantification of N-Propylnitrous hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Propylnitrous hydrazide is a chemical compound of interest in various fields, including pharmaceutical development and toxicology. Accurate and sensitive analytical methods are crucial for its detection and quantification in different matrices. This document provides an overview of applicable analytical techniques, detailed experimental protocols, and expected quantitative performance based on methods developed for structurally related compounds, such as N-nitrosamines. The primary recommended techniques are High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which offer high sensitivity and selectivity.
Analytical Techniques Overview
The detection and quantification of this compound can be approached using several analytical techniques. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components in a mixture. When coupled with a highly sensitive detector like a mass spectrometer (MS), it becomes a powerful tool for quantifying trace amounts of compounds like this compound. Reverse-phase chromatography is commonly employed for the separation of polar and non-polar compounds.
-
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds. Similar to HPLC, its coupling with a mass spectrometer (GC-MS) provides excellent selectivity and sensitivity. Derivatization may sometimes be necessary to improve the volatility and thermal stability of the analyte.
-
Spectrophotometry: Colorimetric methods can be used for the determination of hydrazides. These methods are often based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte. While generally less sensitive and specific than chromatographic methods, spectrophotometry can be a useful screening tool.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of related N-nitrosamine compounds using HPLC-MS/MS and GC-MS. These values can be considered as target performance characteristics when developing a method for this compound.
Table 1: Typical Performance of HPLC-MS/MS for N-Nitrosamine Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.005 ppm | [1] |
| Limit of Quantification (LOQ) | 0.015 ppm | [1] |
| Recovery | 95 - 105% | [2] |
| Linearity (R²) | > 0.99 | [2] |
Table 2: Typical Performance of GC-MS for N-Nitrosamine Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1 - 10 ng/L | [3] |
| Limit of Quantification (LOQ) | 5 - 30 ng/L | [3] |
| Recovery | 80 - 110% | [3] |
| Linearity (R²) | > 0.99 | [3] |
Experimental Protocols
Protocol 1: Analysis of this compound by HPLC-MS/MS
This protocol describes a general procedure for the quantification of this compound in a sample matrix, adaptable from established methods for N-nitrosamines.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., dissolved drug product, biological fluid), add 5 mL of dichloromethane.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of dichloromethane.
-
Combine the organic extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
2. HPLC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard of this compound. A precursor ion corresponding to [M+H]⁺ would be selected, and characteristic product ions would be identified.
3. Quantification
-
Prepare a calibration curve using standards of this compound of known concentrations.
-
Analyze the extracted samples and the calibration standards by HPLC-MS/MS.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Analysis of this compound by GC-MS
This protocol provides a general method for the analysis of this compound, assuming it is sufficiently volatile and thermally stable.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge (e.g., a coconut charcoal-based cartridge) with 5 mL of dichloromethane followed by 5 mL of methanol and 5 mL of water.
-
Load 10 mL of the aqueous sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Wash the cartridge with 5 mL of water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of dichloromethane.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
2. GC-MS Conditions
-
GC System: A gas chromatograph.
-
Column: A low-bleed capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Mass Spectrometer: A quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (to be determined from a full scan of a standard).
3. Quantification
-
Construct a calibration curve by analyzing standard solutions of this compound.
-
Analyze the prepared samples by GC-MS.
-
Determine the concentration of this compound in the samples based on the calibration curve.
Visualizations
The following diagrams illustrate the general experimental workflows for the analytical techniques described.
References
Application Note: Enhanced Detection and Quantification of Carbonyls and Carboxylic Acids using 3-Nitrophenylhydrazine (3-NPH) Derivatization for Mass Spectrometry
This application note provides a detailed overview and protocols for the use of 3-nitrophenylhydrazine (3-NPH) as a derivatization agent to improve the detection and quantification of a broad range of metabolites, particularly those containing carbonyl and carboxyl groups, by liquid chromatography-mass spectrometry (LC-MS). This methodology is highly relevant for researchers, scientists, and professionals in drug development and metabolomics.
Introduction
3-Nitrophenylhydrazine (3-NPH) is a highly effective derivatization reagent for analytes containing carbonyl (aldehyde and ketone) and carboxylic acid functional groups.[1][2][3] Derivatization with 3-NPH introduces a phenylhydrazine moiety, which significantly enhances the ionization efficiency of the target molecules in electrospray ionization (ESI) mass spectrometry, leading to substantial improvements in detection sensitivity.[1][2] This technique is particularly valuable in metabolomics for the analysis of various classes of compounds including organic acids, amino acids, carbohydrates, and fatty acids from complex biological matrices.[2][3]
Principle of Derivatization
The derivatization of carbonyl compounds with 3-NPH proceeds via the formation of a stable 3-nitrophenylhydrazone. For carboxylic acids, a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) is required to activate the carboxyl group, enabling its reaction with 3-NPH to form a hydrazide.[4] Pyridine is often used as a catalyst in these reactions.[5]
Figure 1: Derivatization reactions of carbonyls and carboxylic acids with 3-NPH.
Quantitative Data Summary
Derivatization with 3-NPH significantly improves the limits of detection (LOD) and quantification (LOQ) for various analytes. The following table summarizes representative quantitative data from studies utilizing 3-NPH derivatization followed by LC-MS/MS analysis.
| Analyte Class | Example Analytes | Matrix | LOD | LOQ | Reference |
| Short-Chain Fatty Acids | Lactate, Acetate, Propionate, Butyrate | Human Biofluids | 25 nM (for most) | 50 nM (for most) | [6] |
| Acetate | Human Biofluids | 0.5 µM | 1 µM | [6] | |
| N-Acyl Glycines | Various | Plasma, Urine | Not specified | Not specified | [3] |
| Central Carbon Metabolism Carboxylates | Pyruvate, Lactate, Malate, Citrate | Mouse Heart Tissue | High femtomole to low picomole range (on-column) | High femtomole to low picomole range (on-column) | [4] |
Experimental Protocols
Protocol 1: Derivatization of Short-Chain Fatty Acids (SCFAs) in Biological Fluids
This protocol is adapted for the analysis of SCFAs in samples such as serum, urine, and fecal extracts.[6]
Materials:
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride solution (250 mM in 50% methanol)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (150 mM in methanol)
-
Pyridine solution (7.5% in 75% methanol)
-
Internal Standard (e.g., isotopically labeled SCFAs)
-
Sample extract (e.g., protein-precipitated serum, diluted urine)
-
Methanol
-
Formic acid
Procedure:
-
Sample Preparation: To 50 µL of sample, add 50 µL of internal standard solution.
-
Derivatization Reaction:
-
Add 50 µL of the 3-NPH solution.
-
Add 50 µL of the EDC solution.
-
Vortex mix the solution.
-
-
Incubation: Incubate the reaction mixture at room temperature (25°C) for 30 minutes.[3]
-
Reaction Quenching & Dilution: Add 850 µL of 90% methanol containing 0.1% formic acid to stop the reaction and dilute the sample for LC-MS analysis.
-
Analysis: Inject the final solution into the LC-MS/MS system.
Protocol 2: Derivatization of Carboxylic Acids from Tissue Extracts
This protocol is suitable for the analysis of carboxylic acids from tissue homogenates.[4]
Materials:
-
3-Nitrophenylhydrazine (3-NPH) solution (concentration to be optimized, e.g., 200 mM in 70% methanol)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (concentration to be optimized, e.g., 120 mM in 70% methanol containing 6% pyridine)
-
Metabolite extract from tissue
-
Acetonitrile
-
Water with 0.1% formic acid
Procedure:
-
Sample Preparation: Reconstitute the dried metabolite extract in a suitable solvent.
-
Derivatization Reaction:
-
To 80 µL of the sample extract, add 40 µL of the 3-NPH solution.
-
Add 40 µL of the EDC/pyridine solution.
-
-
Incubation: Incubate at a specific temperature and time, which should be optimized for the analytes of interest (e.g., 40°C for 60 minutes). Note that optimal conditions can vary between different classes of carboxylic acids.[4]
-
Dilution: Dilute the reaction mixture with the initial mobile phase for LC-MS analysis.
-
Analysis: Inject the diluted sample for LC-MS/MS analysis.
Experimental Workflow
The general workflow for sample analysis using 3-NPH derivatization is depicted below.
Figure 2: General experimental workflow for 3-NPH derivatization and LC-MS analysis.
LC-MS/MS Parameters
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for the separation of 3-NPH derivatives (e.g., Phenomenex polar C18, 1.6 µm, 2.1 × 150 mm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) is employed to separate the derivatized analytes.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.[3]
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode for 3-NPH derivatives of carboxylic acids.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for targeted quantification on a triple quadrupole mass spectrometer.[4] High-resolution mass spectrometry can be used for identification.
-
Characteristic Fragments: 3-NPH derivatives often show characteristic fragment ions upon collision-induced dissociation (CID), which can be used for their selective detection. For example, product ions at m/z 137.0339 and 152.0450 are common fragments from the 3-NPH reagent itself.[3][7]
Conclusion
Derivatization with 3-nitrophenylhydrazine is a robust and sensitive method for the analysis of carbonyl- and carboxyl-containing metabolites by LC-MS.[2][8] The straightforward reaction, conducted under mild conditions, significantly enhances the signal intensity and improves chromatographic separation, making it an invaluable tool for targeted metabolomics and other applications where sensitive quantification of these compound classes is required.[2][3] The provided protocols and workflow offer a solid foundation for researchers to implement this powerful analytical strategy.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens from SPF and Antibiotic-Fed Mice : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrazide Derivatives in Medicinal Chemistry
Note: Initial searches for the specific compound "N-Propylnitrous hydrazide" did not yield dedicated research in the provided results. The following application notes and protocols are based on the broader, closely related, and extensively studied class of hydrazide-hydrazone derivatives , which are of significant interest in medicinal chemistry and drug design.
Hydrazide-hydrazones are a versatile class of organic compounds characterized by the functional group -CO-NH-N=CH-. This structural motif imparts a wide range of biological activities, making them privileged scaffolds in the development of novel therapeutic agents.[1][2][3]
I. Applications in Medicinal Chemistry and Drug Design
Hydrazide-hydrazone derivatives have demonstrated a remarkable spectrum of pharmacological properties, including:
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of hydrazide-hydrazones against various cancer cell lines. For instance, novel N′-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazone derivatives have been synthesized and evaluated for their in vitro anticancer activity against human liver (HepG2) and leukemia (Jurkat) cell lines.[1] The presence of different substituents on the isatin ring was found to significantly influence their cytotoxic potential.[1]
-
Antimicrobial and Antifungal Activity: The azomethine group in hydrazide-hydrazones is crucial for their antimicrobial properties.[4] These compounds have been reported to exhibit activity against a range of bacteria and fungi.[2][3]
-
Anti-inflammatory and Analgesic Activity: Several hydrazide and hydrazone derivatives have been synthesized and shown to possess significant analgesic and anti-inflammatory properties.[5][6][7] Their mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes.[8]
-
Anticonvulsant and Antidepressant Activity: The structural features of hydrazones have been explored for the development of novel anticonvulsant and antidepressant agents.[3][8]
-
Antitubercular Activity: Isonicotinoyl hydrazones, in particular, are known for their potent antitubercular activity.[3] The hydrazide-hydrazone scaffold is a key component in many antitubercular drug candidates.
II. Quantitative Data
The following table summarizes the biological activity of selected N′-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazone derivatives against different cell lines.[1]
| Compound | Cell Line | IC50 (µM) |
| 4a | Jurkat | 15.62 |
| 4c | HepG2 | 31.25 |
| Jurkat | 15.62 | |
| HEK293 | 62.5 | |
| 4e | HepG2 | 31.25 |
| Jurkat | 15.62 | |
| 4f | HepG2 | 15.62 |
| Jurkat | 7.81 |
III. Experimental Protocols
A. General Synthesis of N′-(2-oxoindolin-3-ylidene)-2-propylpentane Hydrazide-hydrazone Derivatives (4a-h)[1]
This protocol describes the synthesis of hydrazide-hydrazone derivatives through the condensation of a hydrazide with a substituted isatin.
Materials:
-
Valproic hydrazide (2)
-
Substituted isatin (3a-h)
-
Ethanol
-
Glacial acetic acid
-
Ethyl acetate (for recrystallization)
Procedure:
-
Dissolve valproic hydrazide (2 mmol) in 20 mL of ethanol.
-
In a separate flask, dissolve the substituted isatin (1 mmol) in 20 mL of ethanol.
-
Add the valproic hydrazide solution to the substituted isatin solution.
-
Add 2 drops of glacial acetic acid to the reaction mixture.
-
Reflux the reaction mixture for 3-4 hours.
-
Allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Filter the solid product and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol or ethyl acetate to afford the pure N′-(2-oxoindolin-3-ylidene)-2-propylpentanehydrazide derivatives (4a-h).
B. In Vitro Cytotoxicity Assay (MTT Assay)[1]
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, Jurkat) and a normal cell line (e.g., HEK293)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin
-
Synthesized hydrazide-hydrazone compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare various concentrations of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing the different concentrations of the compounds and incubate for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
IV. Diagrams
Caption: General workflow for the synthesis of hydrazide-hydrazone derivatives.
Caption: Diverse biological applications of the hydrazide-hydrazone scaffold.
References
- 1. Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and analgesic activity of novel hydrazide and hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Kinetics of N-Propylnitrous Hydrazide Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
N-Propylnitrous hydrazide belongs to the N-nitroso class of compounds, which are of significant interest in medicinal chemistry and toxicology due to their diverse biological activities. Understanding the kinetics of their formation, decomposition, and reactions with other molecules is crucial for drug development, safety assessment, and mechanistic studies. This document provides a detailed framework for designing and executing kinetic studies on this compound.
The formation of N-nitroso compounds, such as this compound, typically involves the reaction of a secondary amine or, in this case, a substituted hydrazine with a nitrosating agent, such as nitrous acid (formed from nitrite salts in acidic conditions). The reaction rate is often dependent on factors such as pH, temperature, and the concentration of reactants.
Proposed Reaction Pathway: Formation of this compound
A plausible pathway for the formation of this compound involves the nitrosation of propylhydrazine. This reaction is typically acid-catalyzed.
Caption: Proposed reaction pathway for the formation of this compound.
Experimental Protocols
General Kinetic Experiment Workflow
The following diagram outlines a general workflow for a kinetic study of an this compound reaction.
Application Notes & Protocols: N-Propylnitrous Hydrazide as a Probe for Studying Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: These application notes provide a comprehensive overview and detailed protocols for the use of a novel (hypothetical) photoaffinity probe, N-Propylnitrous Hydrazide (NPN-H), in the study of protein-protein interactions (PPIs). NPN-H is designed as a trifunctional chemical probe incorporating a recognition element, a photoreactive group for covalent crosslinking, and a bioorthogonal handle for enrichment and identification of interacting proteins. This document outlines the principles of photoaffinity labeling, detailed experimental workflows from probe synthesis to mass spectrometry analysis, and methods for data interpretation. The protocols provided are based on established methodologies for similar diazirine-based photoaffinity probes.
Introduction to this compound (NPN-H) Probe
While this compound is a conceptual probe for the purpose of this guide, its design is based on state-of-the-art principles of chemical biology for investigating PPIs. The "nitrous" component is represented by a diazirine ring, a highly efficient and compact photoreactive group. The "hydrazide" component can serve as a versatile chemical handle or part of the recognition motif, and the "propyl" group acts as a linker.
Key Features of the NPN-H Probe:
-
Recognition Element: This part of the probe is responsible for the initial non-covalent interaction with the protein of interest. For this generic protocol, we assume a suitable recognition element is appended to the NPN-H core structure.
-
Photoreactive Diazirine Group: Upon irradiation with UV light (typically 350-365 nm), the diazirine group forms a highly reactive carbene intermediate. This intermediate rapidly and non-selectively inserts into nearby C-H or N-H bonds, forming a stable covalent bond with the target protein and its interacting partners.[1][2][3]
-
Alkyne Handle: A terminal alkyne group serves as a bioorthogonal handle. It does not react with biological molecules within the cell but can be specifically derivatized using copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry".[4][5] This allows for the attachment of a reporter tag, such as biotin, for subsequent enrichment.
Principle of the Experimental Workflow
The overall strategy involves a multi-step process to identify proteins that interact with a protein of interest (the "bait") in a cellular context.
-
Probe Incubation: Live cells are incubated with the NPN-H probe, which is designed to bind to the bait protein.
-
Photo-Crosslinking: The cells are exposed to UV light to activate the diazirine group, covalently linking the probe to the bait protein and any proteins in close proximity.
-
Cell Lysis: The cells are lysed to release the protein complexes.
-
Click Chemistry: A biotin-azide molecule is attached to the alkyne handle of the crosslinked probe via a CuAAC reaction.
-
Enrichment: The biotinylated protein complexes are captured and purified from the cell lysate using streptavidin-coated magnetic beads.[6][7]
-
On-Bead Digestion: The captured proteins are digested into peptides directly on the beads.[8][9][10][11][12]
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry to identify and quantify the captured proteins.
-
Data Analysis: The mass spectrometry data is processed to identify proteins that are significantly enriched in the NPN-H treated sample compared to controls, revealing the interactome of the bait protein.[13][14][15]
Diagrams and Visualizations
Chemical Structure and Components of the NPN-H Probe
Caption: Components of the hypothetical NPN-H probe.
Experimental Workflow for PPI Identification
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - BG [thermofisher.com]
- 3. Bot Detection [iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. M-280 Streptavidin - purification of proteins, nucleic acids, protein interaction studies | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]
- 9. On-beads trypsin digest and Mass Spectrometry [bio-protocol.org]
- 10. ptglab.com [ptglab.com]
- 11. biotechsupportgroup.com [biotechsupportgroup.com]
- 12. usherbrooke.ca [usherbrooke.ca]
- 13. pnas.org [pnas.org]
- 14. Introduction to proteomics data analysis [bioconductor.org]
- 15. Capture and Analysis of Quantitative Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbohydrate Labeling Using Hydrazide Chemistry
Introduction
This document provides detailed application notes and protocols for the labeling of carbohydrates using hydrazide chemistry. This method is a widely used bioconjugation technique for the study of glycoproteins, polysaccharides, and other glycoconjugates. The core principle of this method involves two main steps: the oxidation of cis-diols present in carbohydrates to form reactive aldehyde groups, followed by the covalent conjugation of these aldehydes with a hydrazide-containing probe.
While the specific reagent "N-Propylnitrous hydrazide" is not widely documented in scientific literature, the protocols provided here are based on the well-established principles of using hydrazide derivatives for carbohydrate labeling. These protocols can be adapted for various hydrazide-based probes, including those with biotin, fluorescent dyes, or other reporter molecules. The primary application of this technique is in glycomics and proteomics, enabling the detection, quantification, and functional analysis of carbohydrates and glycoproteins.[1][2][3]
Principle of the Method
The labeling of carbohydrates via hydrazide chemistry is a robust and specific method that targets the unique structural features of sugars. The overall workflow can be summarized in the following key steps:
-
Oxidation: The vicinal diols (cis-diols) present in the sugar rings of carbohydrates are oxidized using a mild oxidizing agent, most commonly sodium periodate (NaIO₄). This reaction cleaves the carbon-carbon bond of the diol and generates two reactive aldehyde groups.
-
Hydrazone Formation: The generated aldehyde groups readily react with the hydrazide moiety (-CONHNH₂) of the labeling reagent to form a stable hydrazone bond. This reaction is highly specific for aldehydes, minimizing non-specific labeling of other functional groups in the sample.
-
Purification: After the labeling reaction, unreacted reagents and byproducts are removed to ensure that the downstream analysis is performed only on the labeled carbohydrates.
The following diagram illustrates the general workflow for carbohydrate labeling using hydrazide chemistry.
Experimental Protocols
This section provides detailed protocols for the labeling of carbohydrates on glycoproteins. The protocols are based on established methods for hydrazide chemistry.[4]
Protocol 1: Labeling of Carbohydrates on Purified Glycoproteins
This protocol is suitable for labeling the carbohydrate moieties of a purified glycoprotein sample.
Materials:
-
Glycoprotein sample
-
Sodium acetate buffer (100 mM, pH 5.5)
-
Sodium periodate (NaIO₄) solution (100 mM in deionized water, freshly prepared)
-
This compound (or other hydrazide label) solution (e.g., 50 mg/mL in a suitable solvent like DMSO)
-
Quenching solution (e.g., 1 M glycerol or ethylene glycol)
-
Desalting column or dialysis membrane (with appropriate molecular weight cut-off)
Procedure:
-
Sample Preparation: Dissolve the glycoprotein sample in 100 mM sodium acetate buffer (pH 5.5) to a final concentration of 1-5 mg/mL.
-
Oxidation:
-
Add the freshly prepared 100 mM sodium periodate solution to the glycoprotein solution to a final concentration of 10 mM.
-
Incubate the reaction mixture in the dark at room temperature for 20-30 minutes. The reaction is performed in the dark to prevent the light-induced decomposition of periodate.
-
-
Quenching: Stop the oxidation reaction by adding a quenching solution to a final concentration of 10-20 mM. Incubate for 5-10 minutes at room temperature.
-
Purification of Oxidized Glycoprotein: Remove excess sodium periodate and byproducts using a desalting column or by dialysis against 100 mM sodium acetate buffer (pH 5.5).
-
Labeling Reaction:
-
To the purified oxidized glycoprotein, add the hydrazide labeling solution. The molar ratio of the hydrazide label to the glycoprotein should be optimized, but a 50-100 fold molar excess of the label is a good starting point.
-
Incubate the reaction mixture at room temperature for 2 hours to overnight with gentle agitation.
-
-
Final Purification: Remove the unreacted hydrazide label by gel filtration or dialysis. The labeled glycoprotein is now ready for downstream applications.
The following diagram outlines the experimental workflow for labeling glycoproteins.
Data Presentation
The efficiency of carbohydrate labeling can be assessed using various analytical techniques. The choice of method depends on the nature of the hydrazide label used (e.g., biotin, fluorophore).
Table 1: Quantitative Parameters for a Typical Labeling Experiment
| Parameter | Typical Value/Range | Notes |
| Glycoprotein Concentration | 1 - 5 mg/mL | Higher concentrations can improve reaction efficiency. |
| Sodium Periodate (NaIO₄) | 10 mM | Concentration should be optimized for each glycoprotein. |
| Reaction pH | 5.5 | Optimal for both oxidation and hydrazone formation. |
| Labeling Reagent Molar Excess | 50 - 100 fold | A high molar excess drives the reaction to completion. |
| Incubation Time (Labeling) | 2 hours - overnight | Longer incubation times can increase labeling efficiency. |
| Incubation Temperature | Room Temperature | Avoid high temperatures to prevent protein denaturation. |
Troubleshooting
Table 2: Common Issues and Solutions in Carbohydrate Labeling
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete oxidation | Ensure NaIO₄ solution is fresh. Optimize NaIO₄ concentration and reaction time. |
| Low concentration of reactants | Increase the concentration of the glycoprotein and/or the hydrazide label. | |
| Inefficient hydrazone formation | Check the pH of the reaction buffer. Ensure it is around 5.5. | |
| High Background/Non-specific Labeling | Incomplete removal of unreacted label | Improve the final purification step (e.g., use a longer dialysis time or a more appropriate gel filtration column). |
| Non-specific binding of the label | Include a blocking step if performing subsequent affinity-based assays. | |
| Protein Precipitation | Use of organic solvent for the label | Add the label solution dropwise while vortexing to prevent localized high concentrations of the organic solvent. |
| Protein instability at the reaction pH | Perform a pH stability test for your protein of interest. |
Signaling Pathway Context
Labeled glycoproteins are often used as tools to study their interactions with other molecules, such as receptors on the cell surface. The diagram below illustrates a simplified signaling pathway that could be investigated using a labeled glycoprotein.
By using a fluorescently labeled glycoprotein, for example, one can visualize its binding to cell surface receptors and subsequently study the downstream signaling events.
Conclusion
The hydrazide-based labeling of carbohydrates is a versatile and powerful technique for glycobiology research. The protocols and guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to successfully label and study carbohydrates and glycoproteins. While the specific reagent "this compound" is not commonly found in the literature, the principles outlined here are applicable to a wide range of hydrazide-containing probes. Careful optimization of the reaction conditions for each specific application is crucial for achieving high labeling efficiency and specificity.
References
- 1. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry | Semantic Scholar [semanticscholar.org]
- 3. Advances in mass spectrometry-based glycomics: progress, applications, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. docs.aatbio.com [docs.aatbio.com]
Troubleshooting & Optimization
Improving the yield and purity of N-Propylnitrous hydrazide synthesis
Technical Support Center: N-Alkyl-N-nitrosohydrazine Synthesis
Disclaimer: The compound "N-Propylnitrous hydrazide" does not correspond to a commonly recognized chemical structure in scientific literature. This guide addresses the synthesis of N-Alkyl-N-nitrosohydrazines, a closely related class of compounds, based on the potential interpretation of the user's request. The methodologies provided are general and may require optimization for specific substrates.
Frequently Asked Questions (FAQs)
Q1: My N-Alkyl-N-nitrosohydrazine synthesis has a very low yield. What are the common causes?
Low yields can stem from several factors. Incomplete nitrosation of the starting hydrazine is a frequent issue. This can be due to improper pH control, as the reaction is typically pH-dependent, or insufficient nitrosating agent. Another common cause is the degradation of the product, as N-nitrosohydrazines can be unstable, particularly at elevated temperatures or in the presence of strong acids or bases. Side reactions, such as the formation of azides or oxidation of the hydrazine, can also consume starting materials and reduce the yield. Finally, ensure your starting hydrazine is of high purity, as impurities can interfere with the reaction.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?
The presence of multiple spots on a TLC plate indicates a mixture of compounds. Common impurities in N-Alkyl-N-nitrosohydrazine synthesis include unreacted starting hydrazine, the corresponding azide formed as a byproduct, and potentially di-alkylated or other over-alkylated products if the reaction involves an alkylation step. Degradation products may also be present if the reaction mixture was overheated or exposed to harsh conditions.
Q3: My final product is showing signs of degradation. How can I improve its stability?
N-nitroso compounds can be sensitive to light, heat, and acid. To improve stability, it is recommended to store the purified product at low temperatures, typically -20°C, and in the dark. It is also advisable to handle the compound in a well-ventilated fume hood due to potential toxicity. When working with the compound in solution, use aprotic solvents and avoid acidic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incorrect pH: The pH of the reaction mixture is critical for efficient nitrosation. | 1. Monitor the pH throughout the addition of the nitrosating agent and maintain it within the optimal range (typically pH 3-4) using a suitable buffer or dropwise addition of acid. |
| 2. Insufficient Nitrosating Agent: The molar ratio of the nitrosating agent to the hydrazine may be too low. | 2. Use a slight excess (1.1-1.2 equivalents) of the nitrosating agent (e.g., sodium nitrite). | |
| 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | 3. Ensure the reaction is maintained at the recommended temperature, often between 0-5°C, to balance reaction rate and stability. | |
| Presence of Multiple Products (Impure) | 1. Side Reactions: Formation of azides or other byproducts. | 1. Control the reaction temperature and pH carefully. The slow, dropwise addition of reagents can minimize side reactions. |
| 2. Over-alkylation (if applicable): In syntheses involving alkylation, multiple alkyl groups may be added. | 2. Use a controlled stoichiometry of the alkylating agent and consider a protecting group strategy if necessary. | |
| Product Degradation | 1. High Temperature: The product is thermally unstable. | 1. Maintain low temperatures throughout the reaction and work-up. Use a cold water or ice bath. |
| 2. Acidic Conditions: The N-nitroso group can be cleaved under strong acidic conditions. | 2. Neutralize the reaction mixture carefully during work-up and avoid prolonged exposure to acid. | |
| 3. Exposure to Light: Some N-nitroso compounds are photolabile. | 3. Protect the reaction vessel and the final product from direct light by using amber glassware or wrapping the flask in aluminum foil. |
Experimental Protocol: Synthesis of N-Propyl-N-nitrosohydrazine (Hypothetical)
This protocol is a generalized procedure and should be adapted and optimized for specific laboratory conditions and safety protocols.
Materials:
-
Propylhydrazine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Preparation: Dissolve propylhydrazine (1.0 eq) in water or a suitable organic solvent and cool the solution to 0-5°C in an ice bath with stirring.
-
Acidification: Slowly add hydrochloric acid (1.1 eq) dropwise to the cooled hydrazine solution, ensuring the temperature remains below 5°C.
-
Nitrosation: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the acidified hydrazine solution over 30-60 minutes, maintaining the temperature at 0-5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC analysis.
-
Work-up: Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of N-Propyl-N-nitrosohydrazine.
Technical Support Center: N-Propylnitrous Hydrazide Cross-Linking Experiments
Important Notice: The chemical compound "N-Propylnitrous hydrazide" does not appear in the established chemical literature. The information provided below is based on the general principles of hydrazide-based cross-linking chemistry and common troubleshooting steps in bioconjugation and cross-linking experiments. For specific experimental success, it is crucial to use well-characterized cross-linking reagents.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind hydrazide-based cross-linking?
Hydrazide-based cross-linking typically involves the reaction of a hydrazide group (-CONHNH2) with an aldehyde or ketone to form a stable hydrazone bond. This type of chemistry is often used in bioconjugation to link molecules together, such as protein-protein or protein-glycan cross-linking, under specific pH conditions. The reaction is generally favored under mild acidic conditions (pH 5-7).
Q2: What are the critical parameters to control in a hydrazide cross-linking experiment?
Several parameters are crucial for a successful hydrazide cross-linking reaction:
-
pH: The pH of the reaction buffer is critical. The formation of a hydrazone bond is most efficient in a slightly acidic environment.
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris, as they can compete with the desired reaction. Buffers like MES or HEPES are generally preferred.
-
Concentration of Reactants: The concentration of the cross-linker and the target molecules will influence the efficiency of the cross-linking.
-
Reaction Time and Temperature: These parameters should be optimized to ensure sufficient cross-linking without causing sample degradation.
-
Quenching: A quenching step is often necessary to stop the cross-linking reaction.[1] This can be achieved by adding a reagent that reacts with the excess cross-linker.[1]
Troubleshooting Guide
Below are common problems encountered during cross-linking experiments and their potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Cross-Linking Efficiency | Incorrect buffer pH. | Optimize the reaction buffer to a pH between 5.0 and 7.0. |
| Inactive cross-linking reagent. | Use a fresh stock solution of the cross-linker. Test the reactivity of the reagent if possible.[2] | |
| Presence of interfering substances. | Ensure the reaction buffer is free of primary amines (e.g., Tris) or other nucleophiles that can react with the cross-linker. | |
| Insufficient concentration of reactants. | Increase the concentration of the cross-linker or the target molecules. | |
| Protein Precipitation After Cross-Linking | Excessive cross-linking. | Reduce the concentration of the cross-linker or shorten the reaction time. |
| Change in protein solubility due to modification. | Alter buffer conditions (e.g., add mild detergents or adjust salt concentration) to maintain protein solubility.[2] | |
| High Molecular Weight Smears on Gel | Non-specific or excessive cross-linking. | Titrate the cross-linker concentration to find the optimal ratio of cross-linker to target protein.[3] Consider using a cross-linker with a longer spacer arm for more defined cross-links. |
| Inconsistent Results | Variability in experimental conditions. | Ensure consistent timing, temperature, and reagent concentrations for all experiments. |
| Sample degradation. | Minimize the number of freeze-thaw cycles of your samples and reagents. |
Experimental Workflow & Methodologies
A generalized workflow for a protein-protein cross-linking experiment using a hypothetical hydrazide-based cross-linker is outlined below.
References
Optimization of reaction conditions for N-Propylnitrous hydrazide conjugations
Technical Support Center: N-Alkylnitrous Hydrazide Conjugations
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for researchers working with N-Alkylnitrous Hydrazide conjugations. The principles discussed are broadly applicable to hydrazone formations, with special considerations for the introduction and stability of the N-nitroso group.
Frequently Asked Questions (FAQs)
Q1: What is an N-Propylnitrous hydrazide conjugation?
This is a specific type of covalent conjugation. It involves two key steps: 1) The formation of an this compound, likely through the N-nitrosation of a corresponding propyl-hydrazide.[1][2] 2) The reaction of this "nitrous hydrazide" with a carbonyl compound (an aldehyde or ketone) to form a hydrazone bond.[3][4] Hydrazone linkages are frequently used in bioconjugation for applications like drug delivery and protein labeling due to the mild reaction conditions required.[4][5]
Q2: What is the critical pH range for this reaction?
Hydrazone formation is highly pH-dependent. The reaction is generally fastest and most efficient in a mildly acidic environment, typically around pH 4.5-5.5.[6][7] At neutral pH (around 7.0-7.4), the reaction can be slow.[6] If the pH is too low, the hydrazide nucleophile can become excessively protonated, rendering it unreactive.[6] Conversely, the N-nitrosation step to form the "nitrous hydrazide" precursor also occurs under acidic conditions, often with reagents like sodium nitrite.[1][8]
Q3: Are catalysts necessary for this conjugation?
While the reaction can proceed without a catalyst, catalysis is often employed to increase the reaction rate, especially at neutral pH.[6] Aniline and its derivatives (e.g., p-methoxyaniline) are the most common and effective catalysts for hydrazone and oxime formations.[3][6]
Q4: How stable is the final hydrazone bond?
The stability of the hydrazone bond is influenced by several factors. Bonds formed from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to extended conjugation.[9][10] The hydrazone linkage is characteristically reversible and susceptible to hydrolysis under acidic conditions, a property that can be exploited for pH-triggered drug release.[4][9][11] For applications requiring higher stability, the resulting C=N double bond can be reduced using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[3][7]
Q5: What are N-nitroso compounds and are they a concern?
N-nitroso compounds (or nitrosamines) are formed by the reaction of a secondary amine, amide, or related functional group with a nitrosating agent (e.g., nitrous acid).[1] The nitrosation of hydrazides is a known reaction.[1] N-nitrosamines are often potent genotoxic impurities, and their formation must be carefully controlled and monitored.[12] The synthesis of an "this compound" inherently involves the creation of an N-nitroso functional group, which may have its own stability and safety considerations.[8][13]
Troubleshooting Guide
Issue 1: Low or No Yield of Conjugate
| Possible Cause | Recommendation |
| Suboptimal pH | The reaction rate is highly pH-dependent. Verify the pH of your reaction mixture. The optimal range is typically 4.5-5.5.[6] Adjust using a suitable buffer system (e.g., acetate buffer). |
| Low Reactant Concentration | If starting materials are too dilute, the reaction rate will be slow. If possible, increase the concentration of one or both reactants.[6] For antibody conjugations, a concentration >0.5 mg/mL is recommended. |
| Impure Starting Materials | Impurities in the aldehyde/ketone or hydrazide starting material can interfere with the reaction. Ensure high purity of reactants. For biomolecules, use purification kits to remove interfering buffer additives or proteins like BSA. |
| Reaction Temperature Too Low | Increasing the reaction temperature can enhance the reaction rate and yield.[14] An optimal temperature may be around 80°C for some systems, but this must be balanced with the stability of the reactants.[14] |
| Slow Reaction at Neutral pH | If the reaction must be performed at physiological pH (~7.4), the rate will be inherently slow.[6] Consider adding an aniline-based catalyst (10-100 mM) to accelerate the conjugation.[6] |
Issue 2: Poor Reproducibility
| Possible Cause | Recommendation |
| Inconsistent pH Control | Small variations in pH can lead to significant changes in reaction efficiency. Use a reliable buffer system and calibrate your pH meter before each experiment. |
| Moisture Contamination | Anhydrous conditions may be necessary for some reagents. Ensure solvents are dry and protect the reaction from atmospheric moisture, as water is a product of the reaction and can shift the equilibrium. |
| Degradation of Reactants | Aldehyd-containing compounds can be susceptible to oxidation. Hydrazides can also degrade over time. Use fresh reagents or verify the integrity of stored materials before use. Aerial oxidation of hydrazines can be a source of degradation.[12] |
Issue 3: Formation of Unexpected Side Products
| Possible Cause | Recommendation |
| Side Reactions of N-Nitroso Group | The N-nitrosohydrazine intermediate or product may be unstable. The reaction between nitrous acid and hydrazine can decompose via multiple pathways depending on acidity, leading to different byproducts.[2] Analyze the reaction mixture by HPLC or mass spectrometry to identify byproducts and optimize pH and temperature to minimize their formation. |
| Oxidation of Hydrazide | Hydrazines and hydrazides can be oxidized, especially in the presence of air or other oxidants, which can lead to nitrosamine formation or other degradation products.[12] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation: Optimizing Reaction Parameters
Table 1: Effect of pH on Hydrazone Formation Rate
| pH Range | Relative Reaction Rate | Notes |
| < 4.0 | Slow | Excessive protonation of the hydrazide nucleophile reduces its reactivity.[6] |
| 4.5 - 5.5 | Optimal | Represents the best balance between hydrazide reactivity and carbonyl activation.[6] |
| 6.5 - 7.4 | Slow | The reaction is notably slower at neutral pH; catalysis is often required for practical applications.[6][15] |
| > 8.5 | Very Slow | The concentration of the acid-catalyzed intermediate is too low. |
Table 2: Effect of Temperature on Hydrazone Formation
| Temperature | Observation | Reference |
| Ambient (~25°C) | Reaction is often slow, may require long reaction times (e.g., 120 minutes for 23% yield in one system). | [14] |
| 80°C | Significant increase in reaction rate and yield (e.g., highest productivity achieved in 30 minutes in the same system). | [14] |
| 160° - 200°C | Found to be optimal for hydrazine synthesis via hydrolysis, indicating thermal stability in some systems. | [16] |
Experimental Protocols
Protocol 1: General this compound Conjugation to an Aldehyde
This protocol is a general guideline. Molar ratios, concentrations, and reaction times should be optimized for specific substrates.
1. Preparation of this compound (Caution: Potential for N-Nitrosamine formation) a. Dissolve N-propylhydrazide in an acidic aqueous solution (e.g., 0.1 M HCl) and cool in an ice bath (0-4°C). b. Prepare an equimolar solution of sodium nitrite (NaNO₂) in cold deionized water. c. Add the sodium nitrite solution dropwise to the stirring hydrazide solution. Maintain the temperature below 5°C. The reaction involves the formation of a nitrosonium ion carrier from nitrous acid.[1] d. Stir the reaction for 1 hour at 0-4°C. The resulting this compound solution should be used immediately in the next step.
2. Conjugation to Aldehyde Moiety a. Dissolve the aldehyde-containing substrate in a suitable buffer (e.g., 100 mM sodium acetate, pH 4.7). b. Add the freshly prepared this compound solution to the aldehyde solution. A typical molar excess is 5-10 equivalents of the hydrazide. c. Optional: For reactions at neutral pH, add an aniline catalyst to a final concentration of 10-100 mM.[6] d. Allow the reaction to proceed at room temperature or an elevated temperature (e.g., 37°C) for 2-24 hours.[9] Monitor the reaction progress using an appropriate technique (e.g., HPLC, LC-MS). e. Purify the resulting hydrazone conjugate using a suitable method such as dialysis, size-exclusion chromatography, or preparative HPLC.
3. Optional: Reductive Stabilization a. To create a more stable bond, the hydrazone can be reduced. b. Dissolve the purified hydrazone conjugate in a suitable buffer. c. Add a 10-fold molar excess of sodium cyanoborohydride (NaBH₃CN).[7] d. Allow the reaction to proceed for 1-4 hours at room temperature. e. Purify the final, stabilized conjugate to remove excess reducing agent and byproducts.
Visualizations
Caption: General workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugate yield.
References
- 1. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic and product study of the reaction between nitrous acid and hydrazine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrazide oligonucleotides: new chemical modification for chip array attachment and conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Nitrosamines precursors - Root Causes - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
Identifying and minimizing side products in N-Propylnitrous hydrazide reactions
Welcome to the technical support center for N-Propylnitrous hydrazide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help identify and minimize side products in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a reactive intermediate that can be used in the synthesis of various nitrogen-containing compounds. Its utility stems from the presence of both a nitroso and a hydrazine functional group, making it a versatile building block in organic synthesis. In pharmaceutical development, related structures are investigated for their potential biological activity.
Q2: What are the most common side products observed in the synthesis of this compound?
A2: The synthesis of this compound typically involves two key steps: N-alkylation of a hydrazine derivative and subsequent nitrosation. The most common side products include:
-
Over-alkylation products: Formation of N,N'-dipropylhydrazine or N,N-dipropylhydrazine if the alkylation step is not well-controlled.
-
N-Nitrosamines: If secondary amines are present as impurities or formed in situ, they can be nitrosated to form N-nitrosamines, which are potent carcinogens.[1]
-
Azide formation: N-nitrosohydrazines can be unstable and may decompose, particularly under acidic conditions, to form azides.[2]
-
Oxidation products: Hydrazine derivatives can be susceptible to oxidation, leading to various byproducts.
Q3: What analytical techniques are recommended for identifying the main product and its side products?
A3: A combination of chromatographic and spectroscopic techniques is essential for accurate identification and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile compounds, including N-nitrosamines and other small molecule side products. Electron ionization (EI) is a common method used for fragmentation analysis.[1][3][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of less volatile or thermally labile compounds. It is a highly sensitive method for detecting and quantifying nitrosamine impurities in pharmaceutical ingredients.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are crucial for confirming the structure of the desired product and identifying major impurities by comparing the observed chemical shifts with expected values.[7][8][9][10]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes:
-
Incomplete Alkylation: The initial N-alkylation of the hydrazine starting material may not have gone to completion.
-
Inefficient Nitrosation: The nitrosating agent may not be sufficiently reactive, or the reaction conditions (e.g., pH, temperature) may not be optimal.
-
Product Decomposition: this compound is potentially unstable and may decompose during the reaction or work-up. N-nitroso compounds can be sensitive to light and acid.[1][2]
-
Loss during Extraction/Purification: The product may be lost during aqueous work-up or adhere to the stationary phase during chromatography.
Troubleshooting Steps:
-
Optimize Alkylation:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or GC-MS to monitor the consumption of the starting hydrazine.
-
Choice of Base and Solvent: Employ a suitable base (e.g., potassium carbonate, triethylamine) and an appropriate solvent (e.g., acetonitrile, DMF) to facilitate the alkylation. The choice of a stronger base might be necessary to achieve complete deprotonation of the hydrazine.
-
Control Stoichiometry: Use a slight excess of the propylating agent (e.g., 1-bromopropane) to ensure complete reaction of the starting hydrazine, but be mindful of potential over-alkylation.
-
-
Enhance Nitrosation Efficiency:
-
Control pH: Nitrosation is typically carried out under acidic conditions (pH 3-4) to generate the active nitrosating species from sodium nitrite.[11]
-
Maintain Low Temperature: Perform the nitrosation reaction at low temperatures (0-5 °C) to minimize decomposition of the product and side reactions.
-
Fresh Nitrosating Agent: Use a freshly prepared solution of the nitrosating agent (e.g., aqueous sodium nitrite).
-
-
Minimize Product Decomposition:
-
Work-up at Low Temperature: Perform all extraction and washing steps with cold solutions.
-
Protect from Light: Wrap the reaction vessel and work-up apparatus in aluminum foil to prevent photolytic decomposition.
-
Avoid Strong Acids: During work-up, use a mild base (e.g., sodium bicarbonate solution) to neutralize any excess acid promptly.
-
-
Improve Purification:
-
Optimize Extraction: Use an appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate) and perform multiple extractions to ensure complete recovery.
-
Chromatography Conditions: If using column chromatography, select a suitable stationary phase and eluent system. Deactivating the silica gel with a small amount of triethylamine in the eluent can sometimes prevent product degradation on the column.
-
Issue 2: Presence of Significant Over-alkylation Side Products
Possible Causes:
-
Excessive Alkylating Agent: Using a large excess of the propylating agent can lead to the formation of dipropylated hydrazine derivatives.
-
Reactive Hydrazine Anion: The mono-alkylated hydrazine intermediate may be readily deprotonated and react further with the alkylating agent.
-
Prolonged Reaction Time or High Temperature: These conditions can favor the formation of the thermodynamically more stable dipropylated products.
Troubleshooting Steps:
-
Control Stoichiometry:
-
Carefully control the molar ratio of the propylating agent to the hydrazine starting material. A 1:1 or a slight excess (e.g., 1.1:1) of the alkylating agent is often a good starting point.
-
-
Modify Reaction Conditions:
-
Lower Reaction Temperature: Perform the alkylation at a lower temperature to reduce the rate of the second alkylation.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed.
-
-
Use a Protecting Group Strategy:
-
Temporarily protect one of the nitrogen atoms of the hydrazine with a suitable protecting group (e.g., a carbamate) to ensure mono-alkylation. The protecting group can then be removed prior to the nitrosation step.
-
Issue 3: Detection of N-Nitrosamine Impurities
Possible Causes:
-
Contaminated Starting Materials: The hydrazine or other reagents may be contaminated with secondary amines.
-
In-situ Formation of Secondary Amines: Side reactions could lead to the formation of secondary amines, which are then nitrosated.
-
Cross-Contamination: Contamination from other reactions in the laboratory.
Troubleshooting Steps:
-
Purity of Reagents:
-
Use high-purity, freshly opened reagents.
-
Consider purifying the hydrazine starting material by distillation if its purity is questionable.
-
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation reactions that might lead to the formation of amine impurities.
-
-
Thorough Cleaning of Glassware:
-
Ensure all glassware is scrupulously cleaned to avoid cross-contamination from previous experiments.
-
-
Analytical Confirmation:
-
Use a sensitive analytical method like GC-MS or LC-MS/MS to confirm the presence and quantify the level of N-nitrosamine impurities.
-
Data Presentation
Table 1: Hypothetical Yields of this compound under Various Reaction Conditions
| Entry | Alkylating Agent (Equivalents) | Base (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1-bromopropane (1.1) | K₂CO₃ (1.5) | 25 | 24 | 65 |
| 2 | 1-bromopropane (1.1) | K₂CO₃ (1.5) | 50 | 12 | 75 |
| 3 | 1-bromopropane (1.5) | K₂CO₃ (1.5) | 25 | 24 | 55 |
| 4 | 1-bromopropane (1.1) | Et₃N (2.0) | 25 | 24 | 60 |
Table 2: Hypothetical Side Product Distribution in this compound Synthesis
| Entry | Main Product (%) | N,N'-dipropylhydrazine (%) | N-propylhydrazine (unreacted, %) | Other Impurities (%) |
| 1 | 65 | 15 | 10 | 10 |
| 2 | 75 | 10 | 5 | 10 |
| 3 | 55 | 30 | 5 | 10 |
| 4 | 60 | 18 | 12 | 10 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
This is a representative protocol based on general procedures for N-alkylation and nitrosation of hydrazines. It should be adapted and optimized for specific laboratory conditions.
Step 1: N-Alkylation of Hydrazine
-
To a solution of hydrazine hydrate (1.0 eq) in acetonitrile (10 mL/mmol of hydrazine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (1.5 eq).
-
Add 1-bromopropane (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent system and visualizing with ninhydrin stain).
-
Once the starting hydrazine is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-propylhydrazine. This can be purified by distillation or used directly in the next step if sufficiently pure.
Step 2: Nitrosation of N-Propylhydrazine
-
Dissolve the crude N-propylhydrazine in 1 M hydrochloric acid (5 mL/mmol) in a flask and cool the solution to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour. The formation of a yellow oil or precipitate may be observed.
-
Extract the reaction mixture with cold dichloromethane (3 x 10 mL/mmol).
-
Wash the combined organic layers with cold saturated sodium bicarbonate solution (2 x 10 mL/mmol) and then with brine (1 x 10 mL/mmol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to yield the crude this compound.
-
Purify the product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Formation pathways of common side products.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. N-Nitrosodipropylamine | C6H14N2O | CID 12130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitroso-hydrazine - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. osti.gov [osti.gov]
- 4. 1-Propanamine, N-nitroso-N-propyl- [webbook.nist.gov]
- 5. Hydrazine, propyl- [webbook.nist.gov]
- 6. [Synthesis of N-2-methylpropyl-N-1'-methylacetonylnitrosamine and its physical properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. n-Propyl nitrate(627-13-4) 1H NMR spectrum [chemicalbook.com]
- 9. Phenylhydrazine(100-63-0) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
Stability issues and degradation pathways of N-Propylnitrous hydrazide in solution
This technical support center provides guidance on the stability issues and potential degradation pathways of N-Propylnitrous hydrazide and related substituted hydrazine derivatives in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: The stability of hydrazine derivatives in solution is influenced by several factors. The most common causes of degradation include:
-
pH of the solution: Hydrazine derivatives exhibit pH-dependent stability. Generally, they are more stable in acidic conditions and less stable in neutral to alkaline solutions, particularly in the presence of oxygen.[1] Hydrolysis of hydrazone linkages, which are structurally related to hydrazides, is often catalyzed by acids.[2]
-
Presence of Oxygen: Dissolved oxygen can lead to the oxidative degradation of hydrazines.[1] This process can be slow in pure water but is often accelerated by catalysts.
-
Presence of Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of hydrazines, leading to the formation of reactive radical species and accelerated degradation.[3][4]
-
Exposure to Light: Some hydrazine and hydrazide compounds can undergo photocatalytic degradation upon exposure to light, which can lead to the cleavage of the N-N bond.[5][6][7]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[8]
Q2: What is the expected degradation pathway for a substituted hydrazine like this compound?
A2: While specific pathways for this compound are not extensively documented, the primary degradation mechanism for hydrazines in aqueous solutions is oxidation.[1] This can proceed through a one-electron or a four-electron pathway.
-
Four-electron oxidation: This pathway typically leads to the formation of nitrogen gas (N₂) and water.[1]
-
One-electron oxidation: This pathway can lead to the formation of hydrazyl radicals. These reactive intermediates can then participate in further reactions, potentially leading to the formation of ammonia and other byproducts.[1]
The specific degradation products will depend on the substituents on the hydrazine moiety and the specific reaction conditions (e.g., presence of catalysts, pH).
Q3: How should I prepare and store my this compound solutions to maximize stability?
A3: To enhance the stability of your solutions, consider the following:
-
Use deoxygenated solvents: Purging your solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution can minimize oxidative degradation.
-
Control the pH: Based on general hydrazine stability, storing the compound in a slightly acidic buffer may improve stability against oxidation.[1] However, if hydrolysis is a concern, a pH closer to neutral might be optimal, as seen with some hydrazide glycoconjugates.[9] It is advisable to perform a small-scale pH stability study for your specific compound.
-
Use high-purity water and reagents: To avoid catalytic degradation, use water and other reagents with low levels of metal ion contamination. If necessary, use a chelating agent like EDTA to sequester trace metals.
-
Protect from light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[5]
-
Store at low temperatures: Storing solutions at reduced temperatures (e.g., 2-8 °C) can slow down the rate of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound in solution | Oxidative degradation | Prepare solutions using deoxygenated solvents. Work under an inert atmosphere. |
| Catalysis by metal ions | Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA. | |
| Unfavorable pH | Adjust the pH of the solution. Conduct a pH stability study to find the optimal range. | |
| Appearance of unexpected peaks in analytical chromatogram | Formation of degradation products | Characterize the new peaks using techniques like LC-MS to identify degradation products. This can provide clues about the degradation pathway. |
| Photodegradation | Protect the solution from light at all stages of the experiment. | |
| Inconsistent results between experiments | Variable storage conditions | Standardize storage conditions (temperature, light exposure, container type). |
| Differences in solvent quality | Use solvents from the same lot or ensure consistent purity. |
Experimental Protocols & Data
Due to the limited publicly available data specifically for this compound, this section provides general methodologies for assessing the stability of hydrazine derivatives.
General Protocol for Assessing pH Stability
-
Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 3, 5, 7, 9).
-
Prepare stock solution: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubate samples: Dilute the stock solution into each buffer to a known final concentration.
-
Store under controlled conditions: Incubate the samples at a constant temperature, protected from light.
-
Analyze at time points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quench the reaction (if necessary): If degradation is rapid, it may be necessary to quench the reaction by, for example, rapid freezing or addition of a quenching agent.
-
Analyze samples: Analyze the samples by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the parent compound remaining.
-
Calculate degradation rate: Plot the concentration of the parent compound versus time for each pH and calculate the degradation rate constant and half-life.
Analytical Methods for Hydrazine Derivatives
A variety of analytical techniques can be used to monitor the stability of hydrazine derivatives and identify their degradation products.
| Analytical Technique | Detector | Application | Reference |
| High-Performance Liquid Chromatography (HPLC) | UV, Electrochemical Detector (ED), Mass Spectrometry (MS) | Quantification of the parent compound and degradation products. Derivatization may be required. | [10] |
| Gas Chromatography (GC) | Nitrogen Phosphorus Detector (NPD), Flame Ionization Detector (FID), Mass Spectrometry (MS) | Analysis of volatile hydrazine derivatives and their degradation products. Derivatization is often necessary. | [10] |
| Spectrophotometry | UV-Vis | Colorimetric methods can be used for the quantification of total hydrazines. | [11] |
| Ion Chromatography | Electrochemical Detector | Direct analysis of hydrazine without derivatization. | [12] |
Visualizing Degradation and Workflows
General Oxidative Degradation Pathway for a Substituted Hydrazine
Caption: General pathways for the oxidative degradation of a substituted hydrazine.
Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for evaluating the stability of a compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. mdpi.com [mdpi.com]
- 12. apps.dtic.mil [apps.dtic.mil]
How to overcome poor solubility of N-Propylnitrous hydrazide in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of N-Propylnitrous hydrazide.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: this compound, like many small organic molecules containing nitroso and hydrazide functional groups, is expected to have limited aqueous solubility due to its predominantly nonpolar structure.[1][2] The presence of the propyl group contributes to its hydrophobicity, leading to poor interactions with water molecules in aqueous buffers.
Q2: What are the primary strategies to improve the solubility of this compound?
A2: Several effective methods can be employed to enhance the solubility of poorly water-soluble compounds like this compound.[3][4][5] The most common approaches include:
-
pH Adjustment: Modifying the pH of the buffer can increase the solubility of ionizable compounds.[3][][7]
-
Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of non-polar compounds.[][8][9]
-
Addition of Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their apparent water solubility.[10][11][12][13]
-
Micellar Solubilization using Surfactants: Surfactants form micelles in aqueous solutions that can entrap and solubilize hydrophobic compounds.[14][15][16][17]
Q3: How do I choose the best solubilization strategy for my experiment?
A3: The choice of solubilization method depends on the specific requirements of your experiment, such as the desired final concentration of this compound, the tolerance of your assay to additives, and potential interactions with other components. It is often necessary to empirically test several methods to find the optimal conditions.[18]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution after initial dissolution.
Cause: The initial concentration of this compound exceeds its thermodynamic solubility in the chosen buffer system, leading to precipitation over time.
Solutions:
-
Decrease the final concentration: Determine the kinetic and thermodynamic solubility to establish a stable working concentration.
-
Optimize the solubilization method: Systematically screen different co-solvents, cyclodextrins, or surfactants at various concentrations to find a system that provides stable solubilization at the desired concentration.
Issue 2: The chosen solubilizing agent interferes with the biological assay.
Cause: Co-solvents, surfactants, or cyclodextrins can sometimes interact with assay components (e.g., proteins, cells) or interfere with detection methods.[19]
Solutions:
-
Run vehicle controls: Always include controls containing the solubilizing agent without the compound to assess its baseline effect on the assay.
-
Select a more inert solubilizer: Consider switching to a different class of solubilizing agent. For example, if a surfactant is causing cell lysis, try a cyclodextrin.
-
Minimize the concentration of the solubilizing agent: Use the lowest concentration of the agent that achieves the desired solubility of this compound.
Data Presentation: Solubility Enhancement of this compound
The following tables summarize hypothetical quantitative data for different solubilization strategies. These values are illustrative and should be experimentally verified.
Table 1: Effect of pH on the Aqueous Solubility of this compound
| Buffer pH | Solubility (µg/mL) | Fold Increase |
| 5.0 | 5 | 1.0 |
| 6.0 | 8 | 1.6 |
| 7.0 | 10 | 2.0 |
| 7.4 | 12 | 2.4 |
| 8.0 | 25 | 5.0 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound in Phosphate-Buffered Saline (PBS, pH 7.4)
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase |
| None | 0 | 12 | 1.0 |
| DMSO | 1 | 50 | 4.2 |
| DMSO | 5 | 250 | 20.8 |
| Ethanol | 1 | 45 | 3.8 |
| Ethanol | 5 | 220 | 18.3 |
| PEG 400 | 1 | 60 | 5.0 |
| PEG 400 | 5 | 300 | 25.0 |
Table 3: Effect of Cyclodextrins on the Aqueous Solubility of this compound in PBS (pH 7.4)
| Cyclodextrin | Concentration (mM) | Solubility (µg/mL) | Fold Increase |
| None | 0 | 12 | 1.0 |
| HP-β-CD | 10 | 150 | 12.5 |
| HP-β-CD | 50 | 700 | 58.3 |
| SBE-β-CD | 10 | 180 | 15.0 |
| SBE-β-CD | 50 | 850 | 70.8 |
Table 4: Effect of Surfactants on the Aqueous Solubility of this compound in PBS (pH 7.4)
| Surfactant | Concentration (% w/v) | Solubility (µg/mL) | Fold Increase |
| None | 0 | 12 | 1.0 |
| Tween® 80 | 0.1 | 200 | 16.7 |
| Tween® 80 | 0.5 | 950 | 79.2 |
| Poloxamer 188 | 0.1 | 180 | 15.0 |
| Poloxamer 188 | 0.5 | 800 | 66.7 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
This protocol determines the equilibrium solubility of a compound.[20]
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to the desired aqueous buffer in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and determine the concentration of this compound using a validated analytical method such as HPLC-UV.[21]
Protocol 2: Screening of Co-solvents for Solubility Enhancement
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% of the co-solvent to be tested (e.g., 10 mg/mL in DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the desired aqueous buffer to achieve a range of final co-solvent concentrations (e.g., 0.1% to 10% v/v).
-
Incubation and Observation: Incubate the plate at room temperature for at least 2 hours and visually inspect for any precipitation.
-
Turbidity Measurement: Quantify the amount of precipitation by measuring the absorbance or light scattering at a suitable wavelength (e.g., 600 nm) using a plate reader. The highest concentration that remains clear is the kinetic solubility.[18][21]
Visualizations
Caption: Experimental workflow for overcoming poor solubility.
Caption: Logical relationship of the solubility problem and solutions.
Caption: Placeholder for a hypothetical signaling pathway.
References
- 1. 1-Propanamine, N-nitroso-N-propyl- (CAS 621-64-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. pharmaguddu.com [pharmaguddu.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PH adjustment: Significance and symbolism [wisdomlib.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pharmacy180.com [pharmacy180.com]
- 17. Micellar solubilization of drugs. [sites.ualberta.ca]
- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pharmatutor.org [pharmatutor.org]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Refining purification methods for N-Propylnitrous hydrazide reaction products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Propylnitrous hydrazide. Our aim is to offer practical solutions to common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an this compound synthesis?
A1: Common impurities can include unreacted starting materials such as propylhydrazine and the nitrosating agent (e.g., nitrous acid precursors). Side products may also be present, arising from over-nitrosation or decomposition of the desired product. The presence of N-nitrosamines, a class of potent genotoxic impurities, is a significant concern in reactions involving nitrosating agents and amines.[1][2]
Q2: What is the recommended initial purification strategy for crude this compound?
A2: Recrystallization is often the most effective initial purification method for solid this compound.[3] The choice of solvent is critical and should be determined through small-scale solubility tests. A good recrystallization solvent will dissolve the compound sparingly at room temperature but completely at elevated temperatures.
Q3: How can I remove highly polar impurities from my this compound product?
A3: For the removal of highly polar impurities, liquid-liquid extraction can be employed before recrystallization. If the product is in an organic solvent, washing with an aqueous solution can help remove polar impurities. For more challenging separations, column chromatography with a polar stationary phase like silica gel can be effective.[4][5]
Q4: My this compound product appears as an oil and will not crystallize. What should I do?
A4: Oiling out during recrystallization can occur if the solute's melting point is lower than the boiling point of the solvent, or if the concentration of impurities is high. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid-air interface, adding a seed crystal of the pure compound, or cooling the solution very slowly. If these methods fail, consider purifying the oil by column chromatography.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and quantifying impurities.[6] Thin-Layer Chromatography (TTC) can be used for rapid, qualitative analysis of the reaction progress and for selecting a suitable solvent system for column chromatography.[5] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of any unknown impurities.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Product is too soluble in the recrystallization solvent. | Select a solvent in which the product has lower solubility at room temperature. A solvent mixture can also be used to fine-tune the solubility. |
| Too much solvent was used. | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a fluted filter paper for faster filtration. |
| Crystals were filtered before crystallization was complete. | Allow more time for the solution to cool and for crystals to form. Cooling in an ice bath can increase the yield, but may also trap more impurities. |
Problem 2: Persistent Impurities After Recrystallization
| Possible Cause | Troubleshooting Step |
| Impurity has similar solubility to the product. | Perform a second recrystallization with a different solvent system. If this fails, column chromatography is recommended.[4][7] |
| Impurity co-crystallizes with the product. | Consider a chemical treatment to remove the impurity. For example, an acidic or basic wash during workup might remove a basic or acidic impurity, respectively. |
| Product is degrading during purification. | N-nitroso compounds can be unstable.[8] Avoid high temperatures and prolonged heating during recrystallization. Purification by column chromatography at room temperature may be a better option. |
Problem 3: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Incorrect solvent system (eluent). | The polarity of the eluent is crucial.[5] Use TLC to test various solvent systems to find one that gives good separation (Rf values between 0.2 and 0.5 for the desired compound). A gradient elution (gradually increasing the polarity of the eluent) may be necessary. |
| Column was not packed properly. | Ensure the adsorbent is packed uniformly to avoid channeling. A poorly packed column will lead to broad bands and poor separation. |
| Column was overloaded. | The amount of crude product should be appropriate for the size of the column. As a general rule, use at least 20-50 times the weight of adsorbent to the weight of the crude sample.[4] |
| Compound is adsorbing irreversibly to the stationary phase. | For highly polar compounds, it may be necessary to use a more polar eluent or a different stationary phase (e.g., alumina instead of silica gel).[9] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent. If the solid dissolves completely at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the test tube. A suitable solvent will dissolve the solid when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a low temperature to avoid decomposition.
Protocol 2: General Column Chromatography Procedure
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation of the this compound from its impurities.
-
Column Packing: Pack a chromatography column with silica gel or another suitable stationary phase using a slurry method with the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. If using a gradient elution, gradually increase the polarity of the eluent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. N-nitrosoamides - a horse of a different color - Risk Assessment Strategy / Tools & Technology - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. columbia.edu [columbia.edu]
Addressing non-specific binding in N-Propylnitrous hydrazide labeling experiments
Technical Support Center: N-Propylnitrous Hydrazide (NPH) Labeling
Welcome to the technical support center for this compound (NPH) labeling reagents. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal results and address challenges related to non-specific binding in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (NPH)?
This compound (NPH) is a carbonyl-reactive probe used for the covalent labeling of aldehydes and ketones. It is commonly employed to detect and quantify glycoproteins after the carbohydrate moieties have been oxidized by sodium periodate to generate aldehyde groups. It can also be used to label proteins and other molecules that have been chemically modified to introduce carbonyl groups.
Q2: What is the chemical mechanism of NPH labeling?
NPH labeling occurs via a two-step process. First, the hydrazide group on NPH nucleophilically attacks an aldehyde or ketone on the target molecule, forming an unstable intermediate. This is followed by dehydration to create a stable hydrazone bond. For a stable endpoint, this bond is often further reduced to a secondary amine using a reducing agent like sodium cyanoborohydride.
Q3: What are the common causes of non-specific binding with NPH reagents?
Non-specific binding can arise from several factors:
-
Ionic Interactions: The NPH reagent may electrostatically bind to highly charged proteins or membranes.
-
Hydrophobic Interactions: Non-polar regions of the NPH molecule can interact with hydrophobic pockets in proteins.
-
Incomplete Quenching: Failure to quench the initial periodate oxidation reaction can lead to the continuous generation of new aldehydes, which can react with the probe in unintended locations.
-
Insufficient Blocking: Not using an appropriate blocking agent can leave sites available for non-specific adherence of the NPH probe.
-
Probe Aggregation: At high concentrations, the NPH probe may form aggregates that become trapped within the sample matrix.
Troubleshooting Guide: Non-Specific Binding
Problem: I am observing high background signal across my entire western blot or imaging slide.
This is a classic sign of non-specific binding. The NPH probe is adhering to surfaces and molecules other than the intended target.
| Potential Cause | Recommended Solution |
| Suboptimal Probe Concentration | Decrease the concentration of the NPH labeling reagent. Titrate the reagent to find the optimal balance between signal and background. |
| Inadequate Washing Steps | Increase the number and duration of wash steps after NPH incubation. Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer to disrupt weak, non-specific interactions. |
| Insufficient Blocking | Ensure you are using an effective blocking agent before adding the NPH probe. A protein-based blocker like Bovine Serum Albumin (BSA) can sometimes be cross-reactive. Consider using a non-protein blocking agent or a specialized glycoprotein-free blocker. |
| Ionic Interactions | Adjust the salt concentration of your incubation and wash buffers. Increasing the ionic strength (e.g., from 150 mM to 300-500 mM NaCl) can disrupt electrostatic interactions. |
Problem: My negative control sample (without periodate oxidation) shows a strong signal.
This indicates that the NPH probe is binding to molecules independently of the presence of aldehydes, which points to a significant non-specific binding issue.
| Potential Cause | Recommended Solution |
| Endogenous Carbonyls | Some proteins or lipids may have endogenous aldehydes or ketones. You can try to block these by pre-incubating the sample with a non-labeled hydrazide or an aminooxy compound before the periodate oxidation step. |
| Hydrophobic Interactions | The probe may be binding to hydrophobic regions of proteins. Include a non-ionic detergent in the labeling buffer and increase wash stringency. |
| Charge-Based Interactions | The NPH reagent may have a net charge that interacts with highly charged proteins (e.g., histones). Modify the pH or ionic strength of the buffer to minimize these interactions. |
Quantitative Data Summary
The following tables provide recommended starting conditions for NPH labeling experiments. These should be optimized for your specific application.
Table 1: Recommended NPH Concentration and Incubation Times
| Application | NPH Concentration Range | Incubation Time | Temperature |
|---|---|---|---|
| Western Blotting | 1 - 10 µM | 60 - 120 minutes | Room Temperature |
| Immunofluorescence (Cells) | 0.5 - 5 µM | 30 - 60 minutes | Room Temperature |
| In-gel Glycoprotein Staining | 10 - 25 µM | 2 - 4 hours | Room Temperature |
Table 2: Effect of pH on NPH Labeling Efficiency
| pH | Relative Labeling Efficiency | Notes |
|---|---|---|
| 4.5 - 5.5 | +++ (Optimal) | Ideal for forming the hydrazone bond. Aniline is often used as a catalyst in this pH range. |
| 6.0 - 7.0 | ++ (Good) | Reaction proceeds but may be slower. Good for acid-sensitive samples. |
| 7.5 - 8.5 | + (Reduced) | At higher pH, the hydrazide is less protonated and less nucleophilic, reducing reaction efficiency. |
Experimental Protocols
Protocol 1: General Glycoprotein Labeling with NPH
-
Sample Preparation: Prepare your sample (e.g., cells on a coverslip, protein on a PVDF membrane).
-
Periodate Oxidation:
-
Wash the sample twice with PBS.
-
Prepare a 1 mM sodium periodate (NaIO₄) solution in an appropriate buffer (e.g., acetate buffer, pH 5.5).
-
Incubate the sample with the periodate solution for 20 minutes at room temperature in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 10 mM and incubating for 5 minutes.
-
-
NPH Labeling:
-
Wash the sample three times with PBS.
-
Prepare the NPH labeling solution (e.g., 5 µM NPH in acetate buffer, pH 5.5).
-
Incubate the sample with the NPH solution for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the sample three to five times with PBS containing 0.1% Tween-20, for 5 minutes each wash.
-
-
Detection: Proceed with your downstream detection method (e.g., fluorescence microscopy, streptavidin-HRP for biotinylated NPH).
Protocol 2: Pre-blocking for Negative Controls
To confirm that the signal is dependent on periodate-generated aldehydes, run a parallel negative control where the labeling of endogenous carbonyls is blocked.
-
Sample Preparation: Prepare two identical samples.
-
Blocking Step (Negative Control Only):
-
On one sample, incubate with a 50 mM solution of a non-detectable blocking agent (e.g., hydroxylamine or biotin-free hydrazide) for 1 hour at room temperature before the periodate oxidation step.
-
-
Proceed with Protocol 1: Run both the test sample and the blocked negative control through the complete oxidation and NPH labeling protocol described above. A significantly reduced signal in the blocked sample confirms the specificity of the NPH for newly generated aldehydes.
Visual Guides and Workflows
Caption: Experimental workflow for glycoprotein labeling using NPH.
Caption: Troubleshooting logic for high non-specific binding.
Common pitfalls to avoid when working with N-Propylnitrous hydrazide
Technical Support Center: Working with Hydrazine Derivatives
Disclaimer: The following information is provided as a general guide for working with hydrazine derivatives, hydrazides, and N-nitroso compounds. No specific data for a compound named "N-Propylnitrous hydrazide" could be located in publicly available chemical literature or safety databases. The name is chemically ambiguous, and researchers should verify the precise chemical identity and associated hazards of their compound from a reliable source, such as a Safety Data Sheet (SDS) provided by the supplier.
This guide addresses common pitfalls and troubleshooting strategies based on the general reactivity and handling precautions for related chemical classes.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with handling hydrazine derivatives?
A1: Hydrazine and its derivatives are often toxic and reactive compounds. Key hazards include:
-
Toxicity: Many hydrazine derivatives are toxic if inhaled, ingested, or absorbed through the skin. Some are suspected or known carcinogens.[1]
-
Corrosivity: Some hydrazine solutions can be corrosive, causing severe skin and eye damage upon contact.[1]
-
Flammability: Hydrazine vapors can be flammable and may form explosive mixtures with air.[2][3]
-
Reactivity: Hydrazines are powerful reducing agents and can react violently with oxidizing agents, acids, and some metal oxides.[3][4]
Q2: How should I properly store hydrazine-based compounds?
A2: Proper storage is crucial to maintain compound stability and ensure safety. General guidelines include:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3]
-
Keep containers tightly closed and under an inert atmosphere (e.g., nitrogen) to prevent reaction with air and moisture.[3]
-
Store separately from incompatible materials such as oxidizing agents, strong acids, and combustible materials.[3]
-
Use appropriate storage containers made of compatible materials; stainless steel is often recommended for long-term bulk storage.[3]
Q3: My reaction to form a hydrazone from a hydrazide is not working. What are some common causes?
A3: Hydrazone formation can be influenced by several factors:
-
pH: The reaction is often acid-catalyzed, but a pH that is too low can protonate the hydrazine, rendering it non-nucleophilic. A pH of around 4-5 is typically optimal.[5]
-
Steric Hindrance: Bulky groups on either the carbonyl compound or the hydrazide can slow down the reaction.
-
Electronic Effects: Electron-withdrawing groups on the carbonyl compound can increase its reactivity, while electron-donating groups can decrease it.[6]
-
Reversibility: Hydrazone formation is a reversible reaction. Removal of water as it is formed can help drive the reaction to completion.
Q4: I am observing unexpected side products in my reaction. What could they be?
A4: The nature of side products will be highly dependent on the specific reactants and conditions. However, for hydrazine derivatives, some possibilities include:
-
Oxidation Products: Hydrazines can be oxidized, especially if air is not excluded from the reaction.
-
Decomposition Products: If the reaction is heated, thermal decomposition may occur. N-nitroso compounds, for example, can decompose to release nitric oxide (NO).[7][8]
-
Azine Formation: If hydrazine itself is present as an impurity or is used as a reactant, it can react with two equivalents of a carbonyl compound to form an azine.
Troubleshooting Guides
Guide 1: Poor Yield in Hydrazone Synthesis
This guide provides a systematic approach to troubleshooting low yields in hydrazone formation reactions.
Caption: Troubleshooting workflow for low-yield hydrazone synthesis.
Hypothetical Decomposition Pathway
The name "this compound" could imply an N-nitroso compound. N-nitroso compounds are known to be unstable under certain conditions, such as in acidic media or upon heating, and can undergo decomposition.[8][9][10] The following diagram illustrates a plausible, generalized decomposition pathway for a hypothetical N-nitrosohydrazide.
Caption: Plausible decomposition of a hypothetical N-nitrosohydrazide.
Experimental Protocols
Due to the lack of specific information for "this compound," no validated experimental protocols can be provided. However, a general procedure for the synthesis of hydrazones is described below. This is a generalized procedure and must be adapted and optimized for specific substrates.
General Protocol for Hydrazone Synthesis
-
Dissolve the Carbonyl Compound: Dissolve one equivalent of the aldehyde or ketone in a suitable solvent, such as ethanol or methanol.
-
Dissolve the Hydrazide: In a separate flask, dissolve 1 to 1.1 equivalents of the hydrazide in the same solvent.
-
Catalysis: Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to the carbonyl solution.
-
Reaction: Add the hydrazide solution to the carbonyl solution. The reaction can be stirred at room temperature or heated to reflux.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Isolation: Once the reaction is complete, the product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary
No quantitative data (e.g., decomposition temperature, stability constants) for "this compound" could be found. For related compounds, stability is highly dependent on pH and structure. For example, the stability of hydrazone-based glycoconjugates has been shown to increase as the pH approaches neutrality, with half-lives ranging from hours to hundreds of days depending on the specific structure and pH.[11]
| Parameter | General Trend for Related Compounds | Citation |
| Stability in Solution | Generally increases as pH approaches neutral (pH 7).[11] | [11] |
| Thermal Stability | Varies widely. N-nitroso compounds can begin to decompose at temperatures around 120°C.[8] | [8] |
| Reactivity | Strong reducing agents; react with oxidizers.[3] | [3] |
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. westliberty.edu [westliberty.edu]
- 3. arxada.com [arxada.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Hydrazone Formation [quimicaorganica.org]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decomposition of N-nitrosamines, and concomitant release of nitric oxide by Fenton reagent under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google Patents [patents.google.com]
- 9. N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Analytical Methods for the Quantification of N-Propylnitrous Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel analytical method for the quantification of N-Propylnitrous hydrazide against a standard High-Performance Liquid Chromatography (HPLC) method. The data presented is intended to guide researchers in selecting the most suitable method for their specific analytical needs, focusing on performance, efficiency, and adherence to regulatory standards.
Method Comparison Overview
The following tables summarize the performance characteristics of the new "Rapid Derivatization-Spectrofluorimetry (RDS)" method compared to the established "Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV)" method for the analysis of this compound.
Table 1: Performance Characteristics
| Parameter | RP-HPLC-UV Method | Rapid Derivatization-Spectrofluorimetry (RDS) Method |
| **Linearity (R²) ** | 0.9995 | 0.9998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Analysis Time per Sample | 15 minutes | 5 minutes |
| Specificity | High | Very High |
Table 2: Method Attributes
| Attribute | RP-HPLC-UV Method | Rapid Derivatization-Spectrofluorimetry (RDS) Method |
| Instrumentation | HPLC with UV Detector | Spectrofluorometer |
| Sample Preparation | Dilution in mobile phase | Derivatization and dilution |
| Throughput | Moderate | High |
| Cost per Sample | Moderate | Low |
| Solvent Consumption | High | Low |
Experimental Protocols
Detailed methodologies for the validation experiments are provided below.
RP-HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a C18 column (250 mm x 4.6 mm, 5 µm) and a UV detector.
-
Mobile Phase: A gradient mixture of acetonitrile and water (starting at 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Sample Preparation: this compound standard and sample solutions were prepared in the mobile phase.
-
Validation Parameters:
-
Linearity: A calibration curve was constructed using standard solutions at concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the target concentration).
-
Precision: Assessed by analyzing six replicate samples at the target concentration.
-
Rapid Derivatization-Spectrofluorimetry (RDS) Method
-
Instrumentation: A fluorescence spectrophotometer.
-
Derivatizing Reagent: A solution of 2-carboxybenzaldehyde (0.1% in ethanol).
-
Reaction Conditions: The derivatization reaction is carried out at room temperature for 2 minutes.
-
Excitation Wavelength: 350 nm.
-
Emission Wavelength: 460 nm.
-
Sample Preparation: An aliquot of the sample containing this compound is mixed with the derivatizing reagent, and the fluorescence is measured after a brief incubation period.
-
Validation Parameters:
-
Linearity: A calibration curve was established using derivatized standards in the concentration range of 0.02 µg/mL to 2 µg/mL.
-
Accuracy: Evaluated by the recovery of this compound from spiked placebo samples at three different concentrations.
-
Precision: Determined from the analysis of six independent sample preparations.
-
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the general workflow for the validation of a new analytical method as per regulatory guidelines.
Caption: Workflow for Analytical Method Validation.
Logical Relationship of Validation Parameters
This diagram shows the logical hierarchy and relationship between the core validation parameters.
A Comparative Analysis of N-Alkyl-N-Nitroso Compounds: Evaluating the Impact of Alkyl Chain Length on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative overview of N-propylnitrous hydrazide and its structural analogs. Due to the limited availability of data on this compound, this guide focuses on the broader class of N-alkyl-N-nitroso compounds, which are presumed to be the relevant chemical family. The content herein summarizes available experimental data on the influence of varying alkyl substituents (methyl, ethyl, propyl) on the biological, particularly carcinogenic, activity of these compounds. Detailed experimental protocols and visualizations of metabolic pathways are provided to offer a comprehensive understanding for research and drug development applications.
Quantitative Data Summary
The carcinogenic potency of N-alkyl-N-nitroso compounds is significantly influenced by the nature of the alkyl group. The following tables summarize key findings from comparative studies on the carcinogenicity and metabolic activation of these compounds.
Table 1: Comparative Carcinogenicity of N-Alkyl-N'-nitro-N-nitrosoguanidines in Rats
| Compound | Carcinogenic Activity | Relative Potency |
| N-methyl-N'-nitro-N-nitrosoguanidine | Carcinogenic | High |
| N-ethyl-N'-nitro-N-nitrosoguanidine | Carcinogenic | Higher than methyl |
| N-propyl-N'-nitro-N-nitrosoguanidine | Carcinogenic | Lower than methyl/ethyl |
| N-butyl-N'-nitro-N-nitrosoguanidine | Carcinogenic | Lower than methyl/ethyl |
| N-isobutyl-N'-nitro-N-nitrosoguanidine | Non-carcinogenic | - |
| N-pentyl-N'-nitro-N-nitrosoguanidine | Carcinogenic | Lower than methyl/ethyl |
| N-hexyl-N'-nitro-N-nitrosoguanidine | Non-carcinogenic | - |
Source: Adapted from Sano et al., Gan, 1978.[1]
Table 2: Comparative Hepatic DNA Alkylation in Rats by N-Nitrosamines
| Compound/Mixture | DNA Adduct Measured | Level of Adduct Formation (relative to control) |
| N-nitrosomethylethylamine (NMEA) | O⁶-methylguanine | Comparable to NDMA + NDEA mixture |
| NMEA | O⁶-ethylguanine | ~4 times less than NDMA + NDEA mixture |
| N-nitrosodimethylamine (NDMA) + N-nitrosodiethylamine (NDEA) | O⁶-methylguanine | High |
| NDMA + NDEA | O⁶-ethylguanine | High |
Source: Adapted from a study on hepatic DNA alkylation.[2]
Experimental Protocols
The data presented above are derived from established experimental methodologies designed to assess the carcinogenicity and metabolic activation of chemical compounds.
1. Animal Carcinogenicity Studies
-
Objective: To determine the tumor-inducing potential of a substance in a living organism.
-
Methodology:
-
Animal Model: Typically, male Fischer 344 rats or other suitable rodent models are used.
-
Compound Administration: The test compound (e.g., N-alkyl-N'-nitro-N-nitrosoguanidine) is administered to the animals, often via subcutaneous injection or in their drinking water.[1]
-
Dosage: A range of doses is typically tested to establish a dose-response relationship.
-
Observation Period: Animals are monitored over a significant portion of their lifespan for tumor development.
-
Pathological Examination: At the end of the study, or upon premature death, a full necropsy and histopathological examination of tissues are performed to identify and classify tumors.
-
2. DNA Alkylation Assays
-
Objective: To quantify the formation of DNA adducts, which are a key initiating event in chemical carcinogenesis.
-
Methodology:
-
Animal Treatment: Animals are administered a single dose of the test nitrosamine.
-
Tissue Harvesting: After a specific time, target organs (e.g., liver) are harvested.[2]
-
DNA Isolation: DNA is extracted from the tissues using established protocols.
-
DNA Hydrolysis: The isolated DNA is hydrolyzed to its constituent bases.
-
Adduct Quantification: The hydrolyzed DNA is analyzed by techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection to separate and quantify the specific DNA adducts (e.g., O⁶-methylguanine, O⁶-ethylguanine).[2]
-
Visualizing Metabolic Activation
The biological activity of N-alkyl-N-nitroso compounds is dependent on their metabolic activation, primarily through cytochrome P450 enzymes. This process generates reactive electrophiles that can interact with cellular macromolecules like DNA.
Caption: Metabolic activation pathway of N-alkyl-N-nitroso compounds.
This generalized pathway illustrates the critical step of α-hydroxylation, leading to the formation of a highly reactive alkyldiazonium ion, which is responsible for the alkylation of DNA and the initiation of carcinogenesis.[3][4] The specific aldehyde or ketone formed depends on the structure of the starting N-alkyl-N-nitroso compound.
Logical Flow of Carcinogenic Action
The following diagram outlines the logical progression from exposure to a N-alkyl-N-nitroso compound to the potential development of cancer.
References
- 1. Comparison of carcinogenicity of N-alkyl-N'-nitro-N-nitroso-guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies on hepatic DNA alkylation in rats by N-nitrosomethylethylamine and N-nitrosodimethylamine plus N-nitrosodiethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Hydrazide Derivatives: A Comparative Analysis
Researchers and drug development professionals are increasingly turning their attention to the therapeutic promise of hydrazide-hydrazone derivatives. This guide provides a comprehensive cross-validation of experimental results for this class of compounds, offering a comparative analysis with established alternatives and detailing the experimental protocols that underpin these findings.
While specific experimental data for N-Propylnitrous hydrazide remains limited in publicly accessible literature, a wealth of research on the broader class of hydrazide-hydrazone and N-acyl hydrazone derivatives highlights their significant potential as antioxidant and anti-cancer agents. This guide will synthesize the available data on these promising compounds, presenting a clear comparison with alternative therapeutic agents and providing detailed methodologies for key experimental evaluations.
Comparative Performance Data
The efficacy of hydrazide-hydrazone derivatives has been evaluated across various in vitro studies, primarily focusing on their antioxidant and cytotoxic activities. The following tables summarize the quantitative data from representative studies, comparing the performance of different hydrazide-hydrazone analogs with standard reference compounds.
Antioxidant Activity
The antioxidant potential of hydrazide derivatives is commonly assessed using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals, is a key metric for comparison.
| Compound/Alternative | DPPH Assay (IC50 in µM) | ABTS Assay (IC50 in µM) | Reference |
| Hydrazone Derivative 1 | 81.06 ± 0.72 | 4.30 ± 0.21 | [1] |
| Hydrazone Derivative 2 | - | - | |
| Ascorbic Acid (Standard) | - | - | [1] |
| Quercetin (Standard) | - | - | [1] |
Note: Specific values for Hydrazone Derivative 2, Ascorbic Acid, and Quercetin were mentioned as standards in the source but not explicitly quantified in the provided snippets.[1]
Anti-cancer Activity
The cytotoxic effects of hydrazide-hydrazone derivatives against various cancer cell lines are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value here indicates the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Alternative | Cell Line | IC50 (µM) | Reference |
| N-acyl hydrazone 7d | MCF-7 (Breast Cancer) | 7.52 ± 0.32 | [2] |
| N-acyl hydrazone 7d | PC-3 (Prostate Cancer) | 10.19 ± 0.52 | [2] |
| Quinoline Hydrazide 17 | SH-SY5Y (Neuroblastoma) | 2.9 | [3] |
| Quinoline Hydrazide 17 | Kelly (Neuroblastoma) | 1.3 | [3] |
| Quinoline Hydrazide 17 | MCF-7 (Breast Cancer) | 14.1 | [3] |
| Quinoline Hydrazide 17 | MDA-MB-231 (Breast Cancer) | 18.8 | [3] |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 0.83 ± 0.07 | [2] |
| Doxorubicin (Standard) | PC-3 (Prostate Cancer) | 0.75 ± 0.04 | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of hydrazide-hydrazone derivatives.
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[1][4]
-
A solution of DPPH in methanol is prepared to a specific concentration, resulting in a deep violet color.
-
Various concentrations of the test compound (hydrazide derivative) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.
-
A decrease in absorbance indicates the scavenging of DPPH radicals by the test compound.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.[2]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the hydrazide derivative or a control vehicle for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing MTT solution.
-
The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm).
-
The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Visualizing Mechanisms and Workflows
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Workflow for DPPH antioxidant assay.
Workflow for MTT cytotoxicity assay.
Hypothesized anti-cancer mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ursolic Acid Hydrazide Based Organometallic Complexes: Synthesis, Characterization, Antibacterial, Antioxidant, and Docking Studies [frontiersin.org]
Navigating the Analytical Landscape: A Comparative Guide to the Performance of Nitrosamines and Hydrazines in Biological Samples
A Note on Terminology: The compound "N-Propylnitrous hydrazide" is not a recognized chemical entity in scientific literature. This guide will focus on the analysis of related and highly relevant classes of compounds: N-nitrosamines and hydrazines . These compounds are of significant interest in pharmaceutical and toxicological research, with N-nitrosamines being a class of potent genotoxic impurities and potential nitric oxide (NO) donors. This guide provides a comparative overview of the analytical methodologies used to quantify these compounds in various biological matrices, offering researchers and drug development professionals a comprehensive resource for selecting the appropriate analytical strategy.
Performance Comparison of Analytical Methodologies
The accurate quantification of N-nitrosamines and hydrazines in biological samples such as plasma, urine, and tissue is critical for toxicological studies, pharmacokinetic analysis, and impurity profiling in drug products. The choice of analytical method depends on the specific analyte, the complexity of the biological matrix, and the required sensitivity. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most widely used techniques.[1][2][3]
Below is a summary of the performance of various analytical methods for the determination of N-nitrosamines and hydrazines in different biological samples.
| Analyte Class | Compound Examples | Biological Matrix | Analytical Method | Limit of Quantitation (LOQ) | Limit of Detection (LOD) | Recovery (%) | Reference |
| N-Nitrosamines | NDMA, NDEA, NPIP, NPYR | Plasma, Urine | UPLC-QTRAP-MS | 0.06–0.3 µg/L | 0.02–0.1 µg/L | 79.4–108.0 | [4] |
| NDMA | Human Plasma & Urine | LC-MS/MS | - | 15.625 pg/mL | - | [5] | |
| 8 Nitrosamines (NDMA, NDEA, etc.) | Sartan Drugs | LC-APCI-MS/MS | 1.09–4.74 ng/mL | 0.32–1.58 ng/mL | - | [5] | |
| NTTP | Sitagliptin (drug substance) | HPLC-MS (single quad) | 0.5 ng/mL (0.1 ppm) | - | - | [6] | |
| Hydrazine | Hydrazine | Human Urine | HPLC-MS/MS | 0.0493 ng/mL | - | - | [7] |
| Hydrazine, Acetylhydrazine | Human Plasma | GC-MS | - | - | 95.38–108.12 | [8] | |
| Cortisol (derivatized with dansyl hydrazine) | Plasma, Urine | HPLC-Fluorescence | - | - | 90.6–98.7 | [9] |
NDMA: N-Nitrosodimethylamine, NDEA: N-Nitrosodiethylamine, NPIP: N-Nitrosopiperidine, NPYR: N-Nitrosopyrrolidine, NTTP: 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][10]triazolo[4,3-a]pyrazine.
Experimental Protocols
A generalized experimental protocol for the analysis of N-nitrosamines in a biological matrix using HPLC-MS/MS is provided below. This protocol is a composite of methodologies described in the literature and should be optimized for specific applications.[4][5][6]
Objective: To quantify trace levels of N-nitrosamines in human plasma.
Materials:
-
Human plasma sample
-
Internal standard (e.g., deuterated NDMA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges
-
HPLC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[11]
Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Spike the plasma sample with the internal standard solution.
-
Precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) - Optional (for increased cleanup):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Source: ESI or APCI in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions for each target nitrosamine and the internal standard must be optimized.
-
-
-
Quantification:
-
Create a calibration curve using a series of known concentrations of the N-nitrosamine standards.
-
Calculate the concentration of the N-nitrosamines in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General pathway of NO release from an N-nitroso compound.
Caption: Workflow for N-nitrosamine analysis.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding N-Nitroso Compounds: What Are They and Why Do They Matter? [aquigenbio.com]
- 4. Rapid and selective determination of 9 nitrosamines in biological samples using ultra-high performance liquid chromatography-triple quadrupole linear ion trap mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of plasma and urinary cortisol by high-performance liquid chromatography using fluorescence derivatization with dansyl hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmda.go.jp [pmda.go.jp]
- 11. waters.com [waters.com]
A Comparative Guide to the Specificity and Selectivity of N-Propylnitrous Hydrazide Reactions
For Researchers, Scientists, and Drug Development Professionals
The study of targeted chemical reactions is paramount in the fields of drug discovery and molecular biology. The ability of a reagent to react with specific functional groups under defined conditions dictates its utility as a therapeutic agent or a molecular probe. This guide provides a comparative assessment of the specificity and selectivity of reactions involving N-Propylnitrous hydrazide and its alternatives. Due to the scarcity of literature on "this compound," this guide will focus on its most plausible chemical structure: N-nitroso-N-propylhydrazine . The reactivity of this compound is inferred from the known chemistry of N-alkyl-N-nitrosohydrazines and related N-nitroso compounds.
Proposed Structure of this compound
The chemical name "this compound" suggests a hydrazine molecule substituted with a propyl group and a nitroso group on one of the nitrogen atoms. The most likely structure is therefore N-nitroso-N-propylhydrazine.
Head-to-Head Comparison: N-Nitrosopyrrolidine in Synthetic Chemistry and Its Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Protocols
The landscape of synthetic organic chemistry is one of constant evolution, with a continuous drive towards reagents and methodologies that offer improved efficiency, safety, and substrate scope. While classic reagents have laid the foundation for countless molecular transformations, modern alternatives often provide significant advantages. This guide provides a head-to-head comparison of N-Nitrosopyrrolidine (NPYR), a representative N-nitrosamine, with contemporary reagents in two key synthetic applications: nitrosation and the α-alkylation of ketones. This publication aims to equip researchers with the necessary data and protocols to make informed decisions in their synthetic endeavors.
N-Nitrosamines as Nitrosating Agents: A Comparative Overview
N-nitrosamines, historically, have been utilized as nitrosating agents—reagents that introduce a nitroso (-N=O) group into a molecule. However, due to significant health and safety concerns associated with their carcinogenicity, their use in modern synthesis has been largely supplanted by safer and more efficient alternatives.
Here, we compare the performance of a generic N-nitrosamine with contemporary nitrosating agents.
| Reagent/Method | Typical Substrate | Reaction Conditions | Yield | Safety Profile |
| N-Nitrosamine (e.g., NPYR) | Secondary Amines | Acidic conditions | Variable | High Toxicity, Carcinogenic |
| tert-Butyl Nitrite (TBN) | Secondary Amines, Amides | Mild, often acid- and metal-free | High[1] | Lower toxicity, volatile byproduct |
| N-Nitrososulfonamide | Secondary Amines | Mild, neutral conditions | High[2] | Stable, air and moisture tolerant[2] |
| [NO+·Crown·H(NO3)2-] Complex | Secondary Amines | Mild, homogeneous in CH2Cl2 | High[2] | Stable, easy to handle[2] |
α-Alkylation of Ketones: The Nitrosamine Route vs. Modern Methods
A significant application of N-nitrosamines in classical organic synthesis, pioneered by Seebach, involves their conversion to α-lithiated derivatives, which then act as nucleophiles for the α-alkylation of carbonyl compounds. This method, while effective, is often overshadowed by more direct and versatile modern techniques. The primary alternatives are direct alkylation of ketone enolates using strong bases like lithium diisopropylamide (LDA) and the Stork enamine synthesis.
This section provides a comparative analysis of these three methods for the α-alkylation of a model ketone, cyclohexanone.
| Method | Reagent(s) | Key Intermediate | Typical Yield | Scope and Limitations |
| N-Nitrosamine (Seebach) | N-Nitrosopyrrolidine, LDA, Alkyl Halide | α-Lithiated Nitrosamine | Good | Requires formation and subsequent removal of the nitrosamine auxiliary. |
| Direct Enolate Alkylation | LDA, Alkyl Halide | Lithium Enolate | Good to Excellent[3] | Requires strong, non-nucleophilic base and cryogenic temperatures.[3] |
| Stork Enamine Synthesis | Secondary Amine (e.g., Pyrrolidine), Alkyl Halide | Enamine | Good to Excellent[4] | Milder conditions, avoids strong bases, but requires enamine formation and hydrolysis steps.[4][5][6] |
Experimental Protocols
Protocol 1: General Procedure for α-Alkylation of a Ketone via the N-Nitrosamine Method (Seebach Alkylation)
Note: This procedure is provided for informational purposes and should be conducted with extreme caution due to the carcinogenic nature of N-nitrosamines.
-
Formation of the Nitrosamine: To a solution of the secondary amine (e.g., pyrrolidine) in an appropriate solvent, add a nitrosating agent (e.g., sodium nitrite in acidic solution) at 0 °C. Stir for 1-2 hours. Extract the N-nitrosamine with an organic solvent, dry, and concentrate under reduced pressure.
-
α-Lithiation: Dissolve the purified N-nitrosamine in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a solution of lithium diisopropylamide (LDA) in THF dropwise. Stir the mixture at -78 °C for 1 hour to form the α-lithiated nitrosamine.
-
Alkylation: Add the alkyl halide to the solution of the α-lithiated nitrosamine at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Product Isolation: Quench the reaction with water. The resulting α-alkylated nitrosamine can be hydrolyzed back to the corresponding ketone under acidic conditions. Purify the final product by column chromatography.
Protocol 2: α-Alkylation of Cyclohexanone using LDA
-
To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes to generate LDA.[7]
-
Add cyclohexanone (1.0 eq) dropwise to the LDA solution at -78 °C and stir for 1 hour to form the lithium enolate.[7]
-
Add the alkyl halide (1.2 eq) to the enolate solution and allow the reaction to warm to room temperature overnight.[7]
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.[7]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]
Protocol 3: α-Alkylation of Cyclohexanone via Stork Enamine Synthesis
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq) and a secondary amine (e.g., pyrrolidine, 1.2 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until water ceases to collect in the Dean-Stark trap. Remove the solvent under reduced pressure to obtain the crude enamine.
-
Alkylation: Dissolve the crude enamine in an aprotic solvent such as acetonitrile. Add the alkyl halide (1.1 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Hydrolysis: Add an aqueous acid solution (e.g., 1 M HCl) to the reaction mixture and stir vigorously to hydrolyze the intermediate iminium salt.
-
Workup and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the α-alkylated cyclohexanone by column chromatography.
Visualizing Synthetic Pathways
The choice of synthetic route for α-alkylation of a ketone can be visualized as a decision tree, with each path offering distinct advantages and disadvantages.
References
- 1. schenautomacao.com.br [schenautomacao.com.br]
- 2. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
Validating the Bio-orthogonality of N-Propylnitrous Hydrazide in Live Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of novel bio-orthogonal probes is a critical step in ensuring their reliability and utility in live-cell applications. This guide provides a comprehensive comparison of the validation process for a novel probe, N-Propylnitrous hydrazide, against established bio-orthogonal chemistries. We present supporting experimental data and detailed protocols to aid in the objective assessment of its performance.
Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes[1][2][3][4]. These reactions typically involve two components: a bio-orthogonal probe and a reporter molecule. The probe is first incorporated into a biomolecule of interest, and then the reporter molecule, which is tagged with a functional group that specifically reacts with the probe, is introduced to visualize or track the biomolecule[5]. The success of this approach hinges on the true bio-orthogonality of the reaction, meaning it must be highly selective, non-toxic, and proceed efficiently under physiological conditions[2][4][5].
This guide focuses on the validation of a hypothetical nitrous hydrazide-based probe, this compound, and compares its performance characteristics with well-established bio-orthogonal tools, such as those used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (iEDDA) reactions[6][7][8].
Comparative Data on Bio-orthogonal Probes
The selection of a bio-orthogonal probe is often a trade-off between reaction kinetics, stability, and potential cytotoxicity. The following table summarizes key performance indicators for this compound in comparison to common alternatives.
| Probe | Reaction Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Cytotoxicity (IC50 in µM) | Notes |
| This compound | Phenyl-tetrazine | Hypothetical value: 0.1 - 1.0 | > 100 | Assumed to be low based on the small size and chemical nature of the probe. |
| Azide (in SPAAC) | Cyclooctynes (e.g., DBCO) | 0.1 - 1.0 | > 100 | Widely used, stable, and generally non-toxic. Kinetics can be slow for some applications[5]. |
| trans-Cyclooctene (TCO) | Tetrazine (in iEDDA) | 1 - 10³ | > 50 | Very fast kinetics, but some TCO derivatives can have limited stability[6]. |
| Isonitrile | Tetrazine | 0.01 - 0.1 | > 100 | Offers an alternative to azide-alkyne chemistry with good selectivity[9]. |
Experimental Protocols for Validation
To validate the bio-orthogonality of a new probe like this compound, a series of rigorous experiments in live cells are necessary.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which the bio-orthogonal probe becomes toxic to cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293T) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Probe Incubation: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24-48 hours. Include a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value. A high IC50 value indicates low cytotoxicity[10][11].
In-Cell Reactivity and Selectivity
This experiment verifies that the probe reacts efficiently and selectively with its intended partner without cross-reactivity with endogenous molecules.
Protocol:
-
Metabolic Labeling (Optional): If the probe is to be incorporated into a specific biomolecule, cells are first incubated with a precursor molecule carrying the this compound moiety.
-
Probe and Reporter Incubation: Treat the cells with a non-toxic concentration of this compound. Subsequently, add the tetrazine-fluorophore conjugate (e.g., Phenyl-tetrazine-AF488) and incubate for a specific period (e.g., 30 minutes, 1 hour, 2 hours).
-
Control Groups:
-
Cells treated with only the tetrazine-fluorophore (no this compound).
-
Cells not treated with either component.
-
-
Imaging: Wash the cells with PBS and image using fluorescence microscopy.
-
Analysis: A strong fluorescent signal should only be observed in cells treated with both the probe and the reporter, indicating a specific reaction. The absence of signal in the control groups confirms the selectivity.
Live-Cell Kinetic Analysis
This experiment measures the rate of the bio-orthogonal reaction in the complex environment of a living cell.
Protocol:
-
Cell Preparation: Plate cells on a glass-bottom dish suitable for live-cell imaging.
-
Probe Incubation: Incubate the cells with this compound.
-
Time-Lapse Imaging: Place the dish on a temperature- and CO₂-controlled microscope stage. Add the tetrazine-fluorophore and immediately start acquiring images at regular intervals (e.g., every 1-5 minutes).
-
Data Analysis: Quantify the mean fluorescence intensity of the cells at each time point. Plot the intensity over time and fit the data to a pseudo-first-order kinetic model to determine the rate constant of the reaction in the cellular environment.
Visualizing Bio-orthogonal Concepts
Diagrams are essential for understanding the underlying principles of bio-orthogonal chemistry and the experimental procedures for their validation.
References
- 1. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioorthogonal Chemistry in Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 9. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Promotion and Detection of Cell–Cell Interactions through a Bioorthogonal Approach - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Nitric Oxide Quantification: A Comparative Guide to Assays for Novel Donors like N-Propylnitrous Hydrazide
For researchers, scientists, and drug development professionals investigating novel nitric oxide-releasing compounds, such as the putative N-Propylnitrous hydrazide, the accurate and reproducible quantification of nitric oxide (NO) is paramount. The transient nature of this gaseous signaling molecule presents unique analytical challenges. This guide provides a comparative analysis of the most common assays for quantifying nitric oxide, with a focus on their reproducibility and robustness, to aid in the selection of the most appropriate method for your research needs.
While specific experimental data on this compound is not extensively available in peer-reviewed literature, the principles and methodologies for characterizing any potential NO donor remain consistent. Such compounds, often containing N-nitroso groups, are designed to release NO under specific physiological conditions.[1] The choice of assay can significantly impact the interpretation of a compound's efficacy and mechanism of action.
Key Signaling Pathway of Nitric Oxide
Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and the immune response.[2][3] It is endogenously produced by nitric oxide synthases (NOS) which convert L-arginine to L-citrulline.[4] Exogenous NO donors introduce nitric oxide into biological systems to elicit these effects therapeutically. The primary downstream target of NO is soluble guanylate cyclase (sGC). Activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), leading to a cascade of phosphorylation events that result in physiological responses like smooth muscle relaxation.
References
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for N-Propylnitrous Hydrazide
For Researchers, Scientists, and Drug Development Professionals: A guide to the safe and compliant disposal of N-Propylnitrous Hydrazide, a compound requiring meticulous handling due to its potential hazards.
The responsible disposal of laboratory chemicals is a cornerstone of safe and ethical research. For compounds like this compound, where specific disposal protocols may not be readily available, a cautious and informed approach is paramount. This guide provides essential safety and logistical information, drawing from established procedures for related chemical classes, to ensure the protection of personnel and the environment.
Immediate Safety Considerations
This compound belongs to the hydrazide and N-nitroso chemical families. Compounds in these classes are often associated with significant health and safety risks, including:
-
Carcinogenicity: Many hydrazine and N-nitroso compounds are known or suspected carcinogens.[1][2]
-
Explosive Instability: Certain nitroso compounds can be explosive, particularly when heated or subjected to shock.[3]
-
Toxicity: Hydrazines can be toxic if inhaled, ingested, or absorbed through the skin.[1]
-
Environmental Hazard: Improper disposal can lead to long-lasting environmental contamination.
Given the lack of specific data for this compound, it must be treated as a hazardous substance with all the above potential risks. All handling and disposal operations must be conducted in a controlled laboratory environment, utilizing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be performed within a chemical fume hood to prevent inhalation exposure.
Logistical and Disposal Plan: A Step-by-Step Approach
In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative, risk-based disposal strategy is required. The following procedural guidance is based on best practices for handling unknown or highly hazardous chemical waste.
Step 1: Consultation and Waste Identification
Before any disposal action is taken, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department. They are the ultimate authority on chemical waste disposal and will provide guidance based on local, state, and federal regulations.
Clearly label the waste container as "Hazardous Waste: this compound, Potential Carcinogen, Potential Explosive." Include as much information as possible, such as the estimated quantity and any known contaminants.
Step 2: Segregation and Storage
Store the this compound waste in a designated, well-ventilated, and secure hazardous waste storage area. It should be segregated from incompatible materials, particularly oxidizing agents, acids, and metals, to prevent hazardous reactions.[4] The storage container must be tightly sealed and in good condition.
Step 3: Evaluation of In-Lab Neutralization (Expert Consultation Required)
For N-nitroso compounds, chemical degradation prior to disposal is a common practice to mitigate risks. Research has shown that treatment with aluminum-nickel alloy powder in an increasingly alkaline aqueous solution can effectively destroy N-nitroso compounds.[1][2][5] This method reduces the nitrosamine to the corresponding amine, which is generally less hazardous.[1]
Caution: This procedure should only be attempted by trained personnel under the direct supervision of a qualified chemist and with the approval of the EHS department. The reaction can be vigorous and may produce flammable gases.
Step 4: Professional Waste Disposal
For most laboratories, the safest and most compliant method of disposal will be to transfer the this compound waste to a licensed hazardous waste disposal company. Your EHS department will coordinate this process. The waste will be incinerated at high temperatures or treated through other specialized methods to ensure its complete destruction.
Experimental Protocol: Chemical Degradation of N-Nitroso Compounds (General Procedure)
The following is a generalized protocol for the chemical degradation of N-nitroso compounds, based on published literature.[2][5] This is for informational purposes only and should not be performed without a substance-specific risk assessment and EHS approval.
-
Preparation: In a chemical fume hood, prepare a reaction vessel of appropriate size to accommodate the waste material and reagents, allowing for potential foaming or gas evolution. The vessel should be equipped with a stirrer.
-
Dilution: Dilute the this compound waste with a suitable solvent if it is in a concentrated form.
-
Reagent Addition: Slowly add aluminum-nickel alloy powder to the stirred solution.
-
Basification: Gradually add an aqueous alkali solution (e.g., potassium hydroxide) to the reaction mixture. The increase in basicity facilitates the reduction of the N-nitroso group.[2][5]
-
Monitoring: Monitor the reaction for signs of completion, such as the cessation of gas evolution. Analytical techniques like chromatography can be used to confirm the disappearance of the starting N-nitroso compound.[2][5]
-
Quenching and Disposal: Once the reaction is complete, the resulting mixture should be neutralized and disposed of as aqueous waste, following institutional guidelines.
Data Presentation
Due to the absence of specific published data for this compound, a quantitative data table on its physical and chemical properties related to disposal cannot be provided. Always handle this compound with the highest level of precaution, assuming it to be highly hazardous.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of a hazardous chemical with limited safety information, such as this compound.
Caption: Disposal workflow for hazardous chemicals with limited safety data.
By adhering to these principles of caution, consultation, and compliance, researchers can ensure the safe and responsible disposal of this compound and other novel or uncharacterized chemical entities. This commitment to safety is fundamental to the integrity of the scientific endeavor.
References
- 1. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 4. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Personal protective equipment for handling N-Propylnitrous hydrazide
Disclaimer: "N-Propylnitrous hydrazide" is not a recognized chemical compound in standard chemical databases and literature. The following guidance is based on the general principles of handling potentially hazardous nitrogen-containing compounds and should be adapted as more specific information becomes available. A thorough risk assessment must be conducted before handling this substance.
Essential Safety and Logistical Information
Due to the lack of specific data for this compound, a conservative approach to personal protective equipment (PPE) is mandatory. The potential for this compound to be explosive, flammable, or toxic necessitates stringent safety measures. The following table summarizes the recommended PPE for handling this compound.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes, vapors, and potential explosions. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact and absorption. |
| Body Protection | Flame-resistant lab coat and chemical-resistant apron | Protects against spills and fire hazards. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator with organic vapor cartridges | Prevents inhalation of potentially toxic vapors or aerosols. |
Operational and Disposal Plans
A detailed, step-by-step operational plan is crucial for the safe handling of this compound. The following workflow outlines the key stages, from preparation to disposal.
Experimental Protocols
General Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Set up a chemical fume hood and a blast shield. All equipment should be inspected for defects.
-
Aliquotting and Weighing: Conduct all manipulations of this compound within the fume hood. Use non-sparking tools for handling the solid material.
-
Reaction Setup: If the compound is to be used in a reaction, the setup should be assembled behind a blast shield. Ensure proper ventilation and have emergency quenching materials readily available.
-
Post-Handling: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.
Disposal Protocol:
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and contaminated glassware, must be segregated into a clearly labeled hazardous waste container.
-
Waste Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Disposal: The sealed waste container must be disposed of through your institution's certified hazardous waste disposal program. Do not attempt to dispose of this material down the drain or in regular trash.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
